NW 1028
描述
属性
分子式 |
C19H21N5O4S |
|---|---|
分子量 |
415.5 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-1-(4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H21N5O4S/c20-15(25)13-3-1-7-23(13)18(28)14-4-2-8-24(14)17(27)10-5-6-11-12(9-10)21-19(29)22-16(11)26/h5-6,9,13-14H,1-4,7-8H2,(H2,20,25)(H2,21,22,26,29)/t13-,14-/m0/s1 |
InChI 键 |
AANQELQVUNTYHM-KBPBESRZSA-N |
手性 SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)C3=CC4=C(C=C3)C(=O)NC(=S)N4)C(=O)N |
规范 SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C3=CC4=C(C=C3)C(=O)NC(=S)N4)C(=O)N |
产品来源 |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of Imatinib
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular mechanism of action of Imatinib, a cornerstone in targeted cancer therapy. Imatinib functions as a potent and selective inhibitor of specific tyrosine kinases, fundamentally altering the landscape of treatment for various malignancies, most notably Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST). This document details the targeted signaling pathways, presents key quantitative data on its inhibitory activity, outlines the experimental protocols used to elucidate its mechanism, and provides visual representations of the involved molecular interactions.
Introduction
Imatinib, marketed under the brand name Gleevec®, is a small molecule kinase inhibitor that has revolutionized the treatment of cancers driven by specific aberrant tyrosine kinases. Its development was a landmark in the era of personalized medicine, demonstrating the efficacy of targeting the molecular drivers of a disease. This guide will delve into the core mechanism by which Imatinib exerts its therapeutic effects.
Primary Molecular Target: The BCR-ABL Tyrosine Kinase
The primary target of Imatinib in the context of Chronic Myeloid Leukemia (CML) is the BCR-ABL fusion protein. This oncoprotein is a constitutively active tyrosine kinase, meaning it is always "on," leading to uncontrolled cell proliferation and the inhibition of apoptosis (programmed cell death).
The Philadelphia Chromosome and BCR-ABL Formation
CML is characterized by a specific chromosomal translocation known as the Philadelphia chromosome, where a piece of chromosome 9 and a piece of chromosome 22 break off and trade places. This translocation results in the fusion of the Breakpoint Cluster Region (BCR) gene on chromosome 22 with the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene on chromosome 9. The resulting BCR-ABL gene encodes the BCR-ABL fusion protein.
Mechanism of Inhibition
Imatinib functions as a competitive inhibitor at the ATP-binding site of the ABL kinase domain. In its active state, the ABL kinase binds to ATP, and the terminal phosphate group of ATP is then transferred to a tyrosine residue on a substrate protein. This phosphorylation event triggers a cascade of downstream signaling pathways that promote cell growth and survival.
Imatinib's structure allows it to fit snugly into the ATP-binding pocket of the inactive conformation of the ABL kinase domain. By occupying this site, Imatinib prevents the binding of ATP, thereby blocking the phosphorylation of substrate proteins and inhibiting the downstream signaling pathways that drive the malignant phenotype in CML.
Other Key Molecular Targets
While BCR-ABL is the primary target in CML, Imatinib also exhibits potent inhibitory activity against other tyrosine kinases, which is crucial for its efficacy in other cancers:
-
KIT (CD117): A receptor tyrosine kinase that, when mutated, becomes constitutively active and is a key driver in the majority of Gastrointestinal Stromal Tumors (GIST). Imatinib is a first-line treatment for GIST harboring activating KIT mutations.
-
Platelet-Derived Growth Factor Receptor (PDGFR): Imatinib inhibits both PDGFR-α and PDGFR-β, which are implicated in some rare hematological neoplasms and solid tumors.
Signaling Pathways Affected by Imatinib
By inhibiting its target kinases, Imatinib effectively shuts down multiple downstream signaling pathways that are critical for tumor cell proliferation, survival, and metastasis.
BCR-ABL Downstream Signaling
The constitutive activity of BCR-ABL leads to the activation of several key signaling pathways:
-
RAS/MAPK Pathway: Promotes cell proliferation.
-
PI3K/AKT/mTOR Pathway: Promotes cell survival and inhibits apoptosis.
-
STAT Pathway: Involved in cell proliferation and survival.
The following diagram illustrates the inhibitory effect of Imatinib on the BCR-ABL signaling cascade.
Caption: Imatinib Inhibition of BCR-ABL Signaling Pathways.
Quantitative Data on Imatinib Activity
The inhibitory potency of Imatinib is quantified by its IC50 value, which is the concentration of the drug required to inhibit the activity of a specific kinase by 50%.
| Target Kinase | IC50 (nM) | Disease Context |
| v-Abl | 25 | Murine Leukemia Model |
| Tel-Abl | 30 | Human Leukemia Model |
| BCR-ABL | 25-100 | Chronic Myeloid Leukemia |
| KIT | 100 | Gastrointestinal Stromal Tumors |
| PDGFRα | 100 | Various Malignancies |
| PDGFRβ | 200 | Various Malignancies |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
The mechanism of action of Imatinib has been elucidated through a variety of in vitro and in vivo experiments. Below are outlines of key experimental protocols.
In Vitro Kinase Inhibition Assay
This assay is used to determine the IC50 of Imatinib against its target kinases.
Methodology:
-
Recombinant Kinase: Purified, recombinant forms of the target kinases (e.g., BCR-ABL, KIT) are used.
-
Substrate: A specific peptide substrate for the kinase is coated onto the wells of a microplate.
-
ATP: A fixed concentration of ATP, often radiolabeled ([γ-³²P]ATP), is used.
-
Imatinib Titration: A range of concentrations of Imatinib are added to the wells.
-
Reaction: The kinase reaction is initiated by adding the kinase to the wells containing the substrate, ATP, and Imatinib.
-
Detection: After a set incubation period, the amount of phosphorylated substrate is measured. If a radiolabeled ATP is used, this can be quantified by measuring the radioactivity incorporated into the substrate. Alternatively, phosphorylation-specific antibodies can be used in an ELISA-based format.
-
Data Analysis: The percentage of kinase inhibition is plotted against the Imatinib concentration, and the IC50 value is calculated from the resulting dose-response curve.
The following diagram illustrates the workflow for an in vitro kinase inhibition assay.
Caption: Workflow for an In Vitro Kinase Inhibition Assay.
Cell-Based Proliferation Assay
This assay assesses the effect of Imatinib on the proliferation of cancer cells that are dependent on the activity of its target kinases.
Methodology:
-
Cell Culture: Cancer cell lines expressing the target kinase (e.g., K562 cells for BCR-ABL, GIST-T1 cells for KIT) are cultured.
-
Imatinib Treatment: The cells are treated with a range of concentrations of Imatinib.
-
Incubation: The cells are incubated for a period of time (typically 24-72 hours).
-
Proliferation Measurement: Cell proliferation is measured using various methods, such as:
-
MTT Assay: Measures the metabolic activity of the cells, which is proportional to the number of viable cells.
-
BrdU Incorporation Assay: Measures the incorporation of bromodeoxyuridine into the DNA of proliferating cells.
-
Cell Counting: Direct counting of cells using a hemocytometer or an automated cell counter.
-
-
Data Analysis: The percentage of proliferation inhibition is plotted against the Imatinib concentration to determine the GI50 (concentration for 50% growth inhibition).
Conclusion
The mechanism of action of Imatinib exemplifies the power of targeted therapy in oncology. By specifically inhibiting the constitutively active tyrosine kinases that drive cancer cell proliferation and survival, Imatinib achieves remarkable therapeutic efficacy with a manageable side effect profile compared to traditional chemotherapy. The detailed understanding of its molecular interactions, as outlined in this guide, continues to inform the development of next-generation kinase inhibitors and further advances in personalized medicine.
NW 1028: A Technical Guide to a Novel VCP/p97 Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valosin-containing protein (VCP), also known as p97, is a highly conserved AAA+ (ATPases Associated with diverse cellular Activities) protein that plays a crucial role in a multitude of cellular processes. Its primary function involves the unfolding and segregation of ubiquitinated proteins from cellular structures, thereby regulating protein homeostasis, DNA damage repair, cell cycle progression, and membrane dynamics. Due to its central role in cellular health and its overexpression in various cancers, VCP/p97 has emerged as a significant target for therapeutic intervention.
This technical guide provides an in-depth overview of NW 1028, a novel small-molecule modulator of VCP/p97. Unlike many existing VCP/p97 inhibitors that target the primary ATPase domain (D2) and often lead to cytotoxicity, this compound exhibits a distinct mechanism of action by targeting the regulatory N-terminal and D1 ATPase domains. This unique targeting profile allows for the modulation of specific VCP/p97 functions without inducing cell death, making this compound a valuable tool for dissecting the complex biology of VCP/p97 and a potential lead for the development of non-cytotoxic therapeutics.[1][2][3][4]
Mechanism of Action
This compound selectively targets the regulatory ND1L domain of VCP/p97.[1] This interaction leads to the inhibition of the D1 domain's ATPase activity, while not affecting the ATPase activity of the D2 domain.[1] This selective inhibition of the D1 domain's activity is a key differentiator of this compound from many other VCP/p97 inhibitors that primarily target the D2 domain.
The functional consequence of this targeted inhibition is the modulation of specific VCP/p97-dependent cellular pathways. Notably, this compound has been shown to inhibit the degradation of a p97-dependent reporter protein, indicating its ability to interfere with the protein degradation functions of VCP/p97.[1][3][4] Furthermore, this compound has been observed to affect the orientation of the mitotic spindle in HeLa cells, revealing a role for the VCP/p97 regulatory domain in cell division processes.[1][3][4] Importantly, at concentrations effective for modulating these cellular functions, this compound does not induce cell death or the unfolded protein response (UPR).[1]
Quantitative Data
The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Method | Source |
| Binding Affinity (Kd) | |||
| Full-length VCP/p97 | 285 nM | Surface Plasmon Resonance (SPR) | [1] |
| ND1L domain of VCP/p97 | 100 nM | Surface Plasmon Resonance (SPR) | [1] |
| Parameter | Concentration | Cell Line | Effect | Source |
| Cellular Activity | ||||
| Inhibition of p97-dependent reporter degradation | 0.1 - 10 µM | HeLa K | Inhibition of reporter degradation | [1] |
| Effect on Mitotic Spindle Orientation | 10 µM | HeLa | Defect in z-axis spindle orientation | [1][3] |
| Cytotoxicity (72h) | up to 100 µM | HeLa K | No significant cell death | [1] |
| Unfolded Protein Response (UPR) Activation | up to 100 µM | HeLa K | No activation of the UPR | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard techniques and the information available from the primary literature.
In Vitro VCP/p97 D1 Domain ATPase Activity Assay
This protocol is adapted from standard bioluminescence-based ATPase assays.[5]
Objective: To measure the effect of this compound on the ATPase activity of the VCP/p97 D1 domain.
Materials:
-
Purified recombinant VCP/p97 ND1L domain protein
-
Assay Buffer (50 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 1 mM DTT)
-
ATP solution (1 mM)
-
This compound stock solution (in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
96-well white, opaque plates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. Include a DMSO-only control.
-
In a 96-well plate, add 10 µL of the purified VCP/p97 ND1L domain protein (final concentration ~25 nM).
-
Add 10 µL of the this compound dilutions or DMSO control to the respective wells.
-
Incubate the plate at room temperature for 30 minutes.
-
Initiate the reaction by adding 10 µL of ATP solution (final concentration ~200 µM).
-
Incubate the plate at 37°C for 60 minutes.
-
Equilibrate the plate to room temperature.
-
Add 30 µL of Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure luminescence using a plate reader. The luminescence signal is inversely proportional to the ATPase activity.
p97-Dependent Reporter Degradation Assay
This protocol is based on the use of a Ub-G76V-GFP reporter system.[6][7]
Objective: To assess the effect of this compound on the degradation of a VCP/p97-dependent substrate.
Materials:
-
HeLa cells stably expressing the Ub-G76V-GFP reporter
-
Complete cell culture medium (DMEM, 10% FBS)
-
This compound stock solution (in DMSO)
-
Cycloheximide (CHX) solution
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed the Ub-G76V-GFP HeLa cells in a suitable format (e.g., 96-well plate or chamber slides).
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with various concentrations of this compound or DMSO control for a specified period (e.g., 4-6 hours).
-
Add cycloheximide (CHX) to all wells to inhibit new protein synthesis.
-
At different time points (e.g., 0, 2, 4, 6 hours) after CHX addition, wash the cells with PBS.
-
Measure the GFP fluorescence intensity using a fluorescence microscope or flow cytometer.
-
An increase in GFP signal in this compound-treated cells compared to the control indicates inhibition of reporter degradation.
Immunofluorescence Staining for Mitotic Spindle Orientation
This protocol provides a general framework for immunofluorescence staining in HeLa cells.[8][9][10][11]
Objective: To visualize the effect of this compound on the orientation of the mitotic spindle.
Materials:
-
HeLa cells
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Grow HeLa cells on coverslips.
-
Treat the cells with 10 µM this compound or DMSO control for a duration that allows a significant portion of cells to enter mitosis (e.g., 16-24 hours).
-
Fix the cells with the fixation solution for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate the cells with the primary anti-α-tubulin antibody overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips on microscope slides using mounting medium.
-
Image the cells using a confocal microscope and analyze the z-axis orientation of the mitotic spindle.
Visualizations
Signaling and Functional Pathway of this compound
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Valosin-Containing Protein (VCP)/p97: A Prognostic Biomarker and Therapeutic Target in Cancer [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Small-Molecule Modulators of the ATPase VCP/p97 Affect Specific p97 Cellular Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of ATPase Activity of Valosin-containing Protein/p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dl.tufts.edu [dl.tufts.edu]
- 7. Quantitative Cell-based Protein Degradation Assays to Identify and Classify Drugs That Target the Ubiquitin-Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. igb.illinois.edu [igb.illinois.edu]
- 9. researchgate.net [researchgate.net]
- 10. Immunofluorescence localization of HeLa cell microtubule-associated proteins on microtubules in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
No Evidence of "NW 1028" in the Ubiquitin-Proteasome System; A Technical Guide to the Core Pathway
A comprehensive review of scientific literature and chemical databases reveals no specific compound or molecule designated "NW 1028" with a characterized role in the ubiquitin-proteasome system (UPS). Therefore, this document serves as an in-depth technical guide on the core principles and methodologies related to the UPS, designed for researchers, scientists, and drug development professionals.
The Ubiquitin-Proteasome System: An Overview
The ubiquitin-proteasome system is the primary pathway for selective protein degradation in eukaryotic cells, responsible for the breakdown of up to 90% of intracellular proteins.[1] This system is crucial for maintaining cellular homeostasis by regulating the concentrations of proteins involved in essential processes like cell cycle control, signal transduction, and apoptosis.[1] Consequently, dysregulation of the UPS is linked to the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders, making it a significant area for therapeutic research.[2][3][4]
The degradation process is a two-step mechanism:
-
Ubiquitination: A target protein is tagged with a chain of ubiquitin molecules.
-
Proteasomal Degradation: The tagged protein is recognized and degraded by the 26S proteasome.
The Enzymatic Cascade of Ubiquitination
The process of tagging a protein with ubiquitin is a precise, three-step enzymatic cascade:
-
E1 (Ubiquitin-Activating Enzyme): In an ATP-dependent reaction, the E1 enzyme activates ubiquitin.[5]
-
E2 (Ubiquitin-Conjugating Enzyme): The activated ubiquitin is then transferred to an E2 enzyme.
-
E3 (Ubiquitin Ligase): The E3 ligase provides substrate specificity by recognizing the target protein and catalyzing the transfer of ubiquitin from the E2 to the target. This cycle is repeated to form a polyubiquitin chain, which acts as a signal for degradation.
The following diagram outlines the signaling pathway of the ubiquitin-proteasome system.
References
- 1. Targeting the ubiquitin-proteasome system for cancer treatment: discovering novel inhibitors from nature and drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The ubiquitin-proteasome system in neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the Role of Ubiquitin-Proteasome System in the Pathogenesis of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
No Publicly Available Data on "NW 1028" and its Effect on Autophagy
Despite a comprehensive search of scientific databases and public records, no information is currently available for a compound or agent designated as "NW 1028" in the context of autophagy or any other biological process.
This lack of information prevents the creation of the requested in-depth technical guide. The searches for "this compound" and its potential connection to autophagy, drug development, or as a chemical compound did not yield any relevant results. This suggests that "this compound" may be an internal, pre-clinical codename not yet disclosed in public forums or scientific literature, a misidentified designation, or a compound that has not progressed to a stage where information is publicly available.
Without any foundational data on the mechanism of action, relevant signaling pathways, or experimental results for "this compound," it is impossible to fulfill the core requirements of the request, which include:
-
Quantitative Data Presentation: No data exists to be summarized.
-
Detailed Experimental Protocols: No published experiments involving "this compound" could be found.
-
Signaling Pathway and Workflow Visualization: The pathways affected by "this compound" are unknown, making diagram creation impossible.
Researchers, scientists, and drug development professionals interested in the effect of novel compounds on autophagy are encouraged to consult peer-reviewed scientific journals, patent databases, and clinical trial registries for information on publicly disclosed molecules. Should "this compound" be a proprietary compound, information would be restricted to the developing organization.
If "this compound" is a different internal designation or if there is a known alternative name for this compound, providing that information may allow for a successful retrieval of the requested technical details. At present, the topic as stated cannot be addressed due to the absence of any identifiable public information.
The Impact of Aurora A Kinase Inhibitor Alisertib (MLN8237) on Mitotic Spindle Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitotic spindle formation is a critical process in cell division, and its dysregulation is a hallmark of cancer. The Aurora A kinase is a key regulator of this process, making it an attractive target for anti-cancer drug development. This technical guide provides an in-depth overview of the impact of Alisertib (MLN8237), a selective Aurora A kinase inhibitor, on mitotic spindle formation. We present a compilation of quantitative data from preclinical studies, detailed experimental protocols for key assays, and a visualization of the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of oncology and cell cycle regulation.
Introduction
The mitotic spindle, a complex microtubule-based structure, is responsible for the accurate segregation of chromosomes during cell division. Its proper formation and function are tightly regulated by a network of proteins, among which the Aurora A kinase plays a pivotal role. Aurora A is involved in centrosome maturation and separation, microtubule nucleation and dynamics, and the assembly of a bipolar spindle.[1][2] Overexpression of Aurora A is frequently observed in various human cancers and is associated with chromosomal instability and tumorigenesis.[3][4]
Alisertib (MLN8237) is a potent and selective small-molecule inhibitor of Aurora A kinase.[1][5] Its mechanism of action involves the disruption of normal mitotic progression by interfering with key functions of Aurora A, leading to defects in spindle formation, mitotic arrest, and ultimately, cancer cell death.[6][7] This guide will delve into the specific effects of Alisertib on the mitotic spindle, providing quantitative data, detailed experimental methodologies, and a visual representation of the affected signaling pathways.
Quantitative Data on the Effects of Alisertib
The following tables summarize the quantitative effects of Alisertib on cancer cell lines, providing key metrics for its biological activity.
Table 1: In Vitro Antiproliferative Activity of Alisertib (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT-116 | Colorectal Carcinoma | 6.7 | [1] |
| Multiple Myeloma (various) | Multiple Myeloma | 3 - 1710 | [5] |
| T-cell Non-Hodgkin Lymphoma (various) | T-cell Non-Hodgkin Lymphoma | 80 - 100 | [8][9] |
| HT29 | Colorectal Adenocarcinoma | 88,800 (24h), 52,100 (48h) | [10] |
| Caco-2 | Colorectal Adenocarcinoma | >100,000 | [10] |
Table 2: Alisertib-Induced Mitotic Spindle Defects
| Cell Line | Alisertib Concentration | Percentage of Cells with Monopolar Spindles | Reference |
| Primary AML Samples | 50 nM | Significant increase compared to untreated | [11] |
| HCT-116 | 30 mg/kg (in vivo) | Significant increase at 4 hours post-dose | [1] |
Table 3: Effect of Alisertib on Cell Cycle Progression
| Cell Line | Alisertib Concentration (µM) | Duration (hours) | % of Cells in G2/M Phase | Reference |
| HCT-116 | 1 | 24 | 70 | [12] |
| LS123 | 1 | 24 | 65 | [12] |
| GP5D | 1 | 24 | 67 | [12] |
| COLO678 | 1 | 24 | 67 | [12] |
| HT29 | 1 | 24 | 85.7 | [10] |
| Caco-2 | 5 | 24 | 87.7 | [10] |
| AGS | 5 | 24 | >31.8 | [13] |
| NCI-N78 | 5 | 24 | >19.7 | [13] |
| PANC-1 | 5 | 24 | Increased | [14] |
| BxPC-3 | 5 | 24 | Increased | [14] |
Signaling Pathways Affected by Alisertib
Alisertib's primary mechanism of action is the direct inhibition of Aurora A kinase. This disruption leads to a cascade of downstream effects that ultimately impair mitotic spindle formation and cell cycle progression. The following diagram illustrates the key signaling events impacted by Alisertib.
Caption: Alisertib inhibits Aurora A kinase, disrupting downstream signaling pathways crucial for mitotic spindle formation and cell cycle control.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. The following sections provide standardized protocols for key assays used to evaluate the impact of Alisertib on mitotic spindle formation.
Immunofluorescence Staining for Mitotic Spindle Visualization
This protocol is designed to visualize the microtubule structure of the mitotic spindle and chromosome alignment within cells treated with Alisertib.
Materials:
-
Cancer cell lines (e.g., HCT-116)
-
Glass coverslips
-
6-well plates
-
Alisertib (MLN8237)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Mouse anti-α-tubulin antibody
-
Secondary antibody: Goat anti-mouse IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
Nuclear counterstain: Hoechst 33342 or DAPI
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of Alisertib or a vehicle control (DMSO) for the desired duration (e.g., 24 hours).
-
Fixation: Aspirate the culture medium and wash the cells twice with PBS. Fix the cells by incubating with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-α-tubulin antibody in blocking buffer according to the manufacturer's instructions. Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently labeled secondary antibody in blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash the cells three times with PBS. Incubate the cells with a nuclear counterstain (e.g., Hoechst 33342) for 5-10 minutes at room temperature, protected from light.
-
Mounting and Imaging: Wash the cells twice with PBS. Mount the coverslips onto glass slides using an appropriate mounting medium. Visualize the cells using a fluorescence microscope. Capture images of mitotic cells to assess spindle morphology and chromosome alignment.
Caption: Workflow for visualizing mitotic spindles using immunofluorescence.
Flow Cytometry for Cell Cycle Analysis
This protocol allows for the quantitative analysis of cell cycle distribution in a population of cells treated with Alisertib.
Materials:
-
Cancer cell lines
-
6-well plates
-
Alisertib (MLN8237)
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to reach 70-80% confluency. Treat the cells with various concentrations of Alisertib or a vehicle control for the desired time.
-
Cell Harvesting: Aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and collect the cells in a centrifuge tube.
-
Fixation: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS and centrifuge again. Resuspend the cell pellet in PI staining solution.
-
Flow Cytometry Analysis: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blotting for Protein Expression and Phosphorylation
This protocol is used to assess the levels of key proteins and their phosphorylation status in response to Alisertib treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
Alisertib (MLN8237)
-
PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Aurora A (Thr288), anti-total Aurora A, anti-p53, anti-phospho-FOXO3a, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with Alisertib as described previously. Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the desired primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane extensively with TBST. Apply ECL substrate and detect the chemiluminescent signal using an imaging system. Analyze the band intensities to determine changes in protein expression and phosphorylation.
Conclusion
Alisertib (MLN8237) is a selective inhibitor of Aurora A kinase that effectively disrupts mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells. The quantitative data presented in this guide highlight its potent in vitro activity and its ability to induce characteristic spindle defects. The detailed experimental protocols provide a foundation for researchers to investigate the effects of Alisertib and other anti-mitotic agents. The visualization of the affected signaling pathways offers a framework for understanding the molecular basis of its anti-cancer activity. This technical guide serves as a valuable resource for the scientific community engaged in the discovery and development of novel cancer therapeutics targeting the mitotic machinery.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of Aurora Kinase A by Alisertib Reduces Cell Proliferation and Induces Apoptosis and Autophagy in HuH-6 Human Hepatoblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alisertib (MLN8237), a selective Aurora-A kinase inhibitor, induces apoptosis in human tongue squamous cell carcinoma cell both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer [frontiersin.org]
- 8. Alisertib (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alisertib (MLN8237) an investigational agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alisertib Induces Cell Cycle Arrest, Apoptosis, Autophagy and Suppresses EMT in HT29 and Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of mitotic Aurora kinase A by alisertib induces apoptosis and autophagy of human gastric cancer AGS and NCI-N78 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alisertib induces cell cycle arrest and autophagy and suppresses epithelial-to-mesenchymal transition involving PI3K/Akt/mTOR and sirtuin 1-mediated signaling pathways in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Functional Core of p97: An In-depth Analysis of the ND1L Domain and its Modulation by NW 1028
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive examination of the N-terminal to D1-linker (ND1L) region of the p97/VCP protein, a critical player in cellular protein homeostasis. It further delves into the mechanism of NW 1028, a novel small molecule modulator targeting this specific region. This document synthesizes structural data, functional assays, and mechanistic insights to serve as a detailed resource for researchers in the field.
The p97/VCP ATPase: A Master Regulator of Protein Quality Control
Valosin-containing protein (p97), also known as VCP in mammals or Cdc48 in yeast, is a highly conserved and abundant AAA+ (ATPases Associated with diverse cellular Activities) ATPase.[1][2] It functions as a molecular chaperone, utilizing the energy from ATP hydrolysis to remodel, unfold, and segregate ubiquitinated proteins from various cellular compartments, including the endoplasmic reticulum, mitochondria, and chromatin.[3][4][5] This activity is central to numerous cellular processes such as endoplasmic reticulum-associated degradation (ERAD), mitochondria-associated degradation (MAD), autophagy, and DNA damage repair, making p97 a key node in maintaining protein homeostasis.[2][3][5]
Structurally, p97 assembles into a stable hexamer, with each protomer comprising an N-terminal domain (NTD), two central ATPase domains (D1 and D2), and a flexible C-terminal tail.[1][6] The NTD is primarily responsible for binding a vast array of cofactor proteins, which confer substrate specificity and regulate p97's diverse functions.[7][8] The D1 and D2 domains form two stacked hexameric rings. While both domains bind and hydrolyze ATP, the D2 domain is the principal contributor to the overall ATPase activity, which drives the mechanical work of the enzyme.[3][7] The D1 domain, however, is essential for the hexameric assembly and its ATPase activity is crucial for the regulation of the D2 domain.[1][3]
The ND1L Region: A Key Regulatory Hub
The "ND1L domain" is a research-designated construct referring to the N-terminal portion of the p97 protein, encompassing the N-terminal domain (NTD), the first ATPase domain (D1), and the flexible linker connecting the D1 and D2 domains (D1-D2 linker).[9][10] Experimental evidence has demonstrated that this region is not merely a structural component but a critical regulatory hub for the entire p97 complex.
The D1-D2 linker, a stretch of approximately 22 amino acids, has been shown to be indispensable for the ATPase activity of the D1 domain.[9][11] Truncated p97 constructs containing the NTD and D1 domain but lacking this linker (ND1) exhibit minimal ATPase activity. In contrast, the ND1L construct, which includes the linker, shows a significant portion of the wild-type p97's ATPase activity.[9] This highlights the linker's role in modulating the conformation and catalytic competence of the D1 domain. The N-terminal half of this linker is particularly conserved and essential for this activation.[11]
This compound: A Specific Modulator of the p97-ND1L Region
This compound is a potent small molecule inhibitor of p97/VCP that exhibits a unique mechanism of action by specifically targeting the ND1L region.[12][13][14] Unlike many other p97 inhibitors that are ATP-competitive and target the primary ATPase activity of the D2 domain, this compound binds to a cleft at the interface of the N-terminal and D1 ATPase domains.[14]
This targeted binding allows this compound to modulate specific p97 functions without inducing global inhibition and subsequent cell death.[12][14] It has been shown to inhibit the degradation of a p97-dependent reporter protein, indicating its ability to interfere with specific substrate processing pathways.[12][14] Notably, this compound affects the orientation of the mitotic spindle in cells, revealing a novel role for p97 in cell division that can be selectively modulated.[12][14]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the p97 ND1L domain and the activity of this compound.
| Parameter | Value | Species/System | Reference |
| This compound Binding Affinity | |||
| Kd for ND1L | 100 nM | In vitro | [12][13] |
| Kd for full-length p97 | 285 nM | In vitro | [12][13] |
| Effect of this compound on p97 ATPase Activity | |||
| D1 Domain ATPase Activity | Inhibited | In vitro | [12] |
| D2 Domain ATPase Activity | No impact | In vitro | [12] |
| Cellular Effects of this compound | |||
| Cell Death (HeLa K cells, 72h) | Not observed (up to 100 µM) | HeLa K cells | [12] |
| Unfolded Protein Response (UPR) | Not activated | HeLa K cells | [12] |
| Mitotic Spindle Orientation Defect (10 µM) | 53.9% of cells | HeLa cells | [12] |
| Control Spindle Orientation Defect | 14.9% of cells | HeLa cells | [12] |
| Construct | Relative ATPase Activity (% of WT p97) | Reference |
| p97 Domain Constructs | ||
| ND1 (NTD + D1 domain) | ~2% | [9] |
| ND1L (NTD + D1 domain + D1-D2 linker) | ~79% | [9] |
Experimental Protocols
This section details the methodologies for key experiments cited in the context of p97-ND1L function and this compound characterization.
p97 ATPase Activity Assay
The ATPase activity of p97 and its constructs is a fundamental measure of its enzymatic function. A common method is the ADP-Glo™ Kinase Assay.
Principle: This bioluminescence-based assay quantifies the amount of ADP produced in the ATPase reaction. The amount of light generated is proportional to the ADP concentration, and thus to the ATPase activity. An alternative approach measures the remaining ATP, where the luminescent signal is inversely proportional to ATPase activity.[15][16]
Protocol:
-
Reaction Setup: In a 96-well plate, combine the purified p97 protein (e.g., 20 nM) with the assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[16]
-
Inhibitor Addition: Add the test compound (e.g., this compound) or vehicle control (e.g., DMSO) to the wells and incubate at room temperature for a defined period (e.g., 60 minutes).[15]
-
Initiation of Reaction: Start the ATPase reaction by adding a specific concentration of ATP (e.g., 20 µM).[16] Incubate at 37°C for a set time (e.g., 30 minutes).[16]
-
Detection:
-
ADP Detection: Stop the reaction and measure the produced ADP using a detection reagent like the Transcreener® ADP² Assay, which employs a fluorescent tracer that is displaced by ADP, leading to a change in fluorescence polarization.[17]
-
ATP Depletion Detection: Stop the reaction by adding ADP-Glo™ Reagent, which depletes the remaining ATP. Then, add Kinase Detection Reagent to generate a luminescent signal from the newly synthesized ATP, which is proportional to the ADP produced initially.[16]
-
-
Data Analysis: The luminescent or fluorescent signal is measured using a plate reader. The activity of the enzyme is calculated based on standard curves and compared between different conditions.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity between molecules.
Principle: One molecule (ligand) is immobilized on a sensor chip surface, and the other molecule (analyte) is flowed over the surface. The binding event causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.
Protocol:
-
Immobilization: Covalently immobilize the purified p97 protein or the ND1L construct onto a sensor chip.
-
Binding Analysis: Inject a series of concentrations of the analyte (e.g., this compound) over the chip surface.
-
Data Acquisition: Monitor the change in the SPR signal over time to obtain sensorgrams for association and dissociation phases.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Cellular Reporter Degradation Assay
This assay is used to assess the impact of p97 inhibitors on specific cellular degradation pathways.
Principle: Cells are engineered to express a reporter protein that is a known substrate of a p97-dependent degradation pathway. The reporter is often fused to a fluorescent protein (e.g., GFP). Inhibition of p97 leads to the accumulation of the reporter, which can be quantified by measuring the fluorescence.
Protocol:
-
Cell Culture: Culture cells stably expressing the reporter construct (e.g., a Ub-GFP fusion protein).[18]
-
Compound Treatment: Treat the cells with various concentrations of the p97 inhibitor (e.g., this compound) or a vehicle control for a specified duration.
-
Fluorescence Measurement: Measure the cellular fluorescence using a fluorescence microscope, flow cytometer, or a plate reader.
-
Data Analysis: Quantify the change in fluorescence intensity in treated cells compared to control cells to determine the extent of reporter accumulation and thus, the inhibition of the degradation pathway.
Visualizing p97 Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key aspects of p97 function and the experimental approaches to its study.
Caption: p97's role in the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway and the point of intervention for this compound.
Caption: A generalized experimental workflow for the discovery and characterization of p97 inhibitors like this compound.
Conclusion and Future Directions
The ND1L region of p97 is a critical regulatory element that governs the ATPase activity of the D1 domain and, consequently, the overall function of the hexameric complex. The discovery of this compound, a small molecule that specifically targets this region, has opened new avenues for the therapeutic modulation of p97. By selectively inhibiting certain p97 functions without causing widespread cytotoxicity, compounds like this compound offer the potential for more targeted therapies for diseases where p97 is implicated, such as cancer and neurodegenerative disorders.
Future research should focus on elucidating the precise structural changes induced by the binding of this compound to the ND1L region. High-resolution structural studies of the p97-NW 1028 complex will be invaluable in understanding its allosteric mechanism of inhibition. Furthermore, exploring the full range of cellular processes affected by this compound will help to identify new functions of p97 and may reveal novel therapeutic opportunities. The development of next-generation ND1L-targeting compounds with improved potency and selectivity will be a key step in translating these fundamental discoveries into clinical applications.
References
- 1. STRUCTURE AND FUNCTION OF THE AAA+ ATPASE p97/Cdc48p - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting p97 to Disrupt Protein Homeostasis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Mighty “Protein Extractor” of the Cell: Structure and Function of the p97/CDC48 ATPase [frontiersin.org]
- 4. Structure and Function of the AAA+ ATPase p97, a Key Player in Protein Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Role of p97/VCP (Cdc48) in genome stability [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Structural insights of the p97/VCP AAA+ ATPase: How adapter interactions coordinate diverse cellular functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Control of p97 function by cofactor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. Role of the D1-D2 Linker of Human VCP/p97 in the Asymmetry and ATPase Activity of the D1-domain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of the D1-D2 Linker of Human VCP/p97 in the Asymmetry and ATPase Activity of the D1-domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Small-Molecule Modulators of the ATPase VCP/p97 Affect Specific p97 Cellular Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measurement of ATPase Activity of Valosin-containing Protein/p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. AAA+ ATPase p97/VCP mutants and inhibitor binding disrupt inter-domain coupling and subsequent allosteric activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. Selective, reversible inhibitors of the AAA ATPase p97 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preliminary Efficacy of SH-1028 in Non-Small Cell Lung Cancer Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the preliminary in-vitro and in-vivo studies of SH-1028, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). The data presented herein summarizes the compound's inhibitory activity against EGFR-mutated cancer cell lines, its impact on downstream signaling pathways, and the methodologies employed in these foundational studies.
Executive Summary
SH-1028 is an irreversible, third-generation EGFR-TKI designed to target both EGFR TKI-sensitizing and T790M resistance mutations in non-small cell lung cancer (NSCLC).[1][2] Preclinical investigations reveal that SH-1028 demonstrates high potency and selectivity for mutant forms of EGFR over wild-type (WT) EGFR. In both in-vitro and in-vivo models, SH-1028 has shown significant anti-tumor activity, inhibiting the proliferation of cancer cell lines harboring these specific mutations and suppressing downstream signaling pathways critical for tumor growth and survival.[1][2]
Quantitative Data Summary
The inhibitory effects of SH-1028 were quantified across various EGFR mutant kinases and cell lines. The data highlights the compound's selectivity for sensitizing and resistance mutations.
Table 2.1: In-Vitro EGFR Kinase Inhibitory Activity of SH-1028
| EGFR Mutation | IC₅₀ (nmol/L) |
| EGFRL858R | 2.35 |
| EGFRL861Q | 13 |
| EGFRL858R/T790M | 0.55 |
| EGFRd746–750 | 1.6 |
| EGFRd746–750/T790M | 0.84 |
Data represents the half-maximal inhibitory concentration (IC₅₀) of SH-1028 against various recombinant EGFR kinases.[1]
Table 2.2: In-Vitro Cell Viability Inhibition by SH-1028
| Cell Line | EGFR Mutation Status | IC₅₀ (nmol/L) |
| PC-9 | Exon 19 deletion | 1.6 |
| NCI-H1975 | L858R/T790M | 0.84 |
| H3255 | L858R | 2.35 |
| A431 | Wild-Type | >1000 |
Data represents the half-maximal inhibitory concentration (IC₅₀) of SH-1028 on the viability of various NSCLC cell lines.[1]
Signaling Pathway Analysis
SH-1028 functions by irreversibly binding to the cysteine-797 residue in the ATP binding site of the EGFR kinase domain.[1] This action effectively blocks the autophosphorylation of the receptor, thereby inhibiting the activation of downstream pro-survival signaling pathways, primarily the MAPK (ERK) pathway.[1]
Figure 1: Simplified EGFR-MAPK signaling pathway and the inhibitory action of SH-1028.
Experimental Protocols
The following are detailed methodologies for the key experiments conducted in the preliminary studies of SH-1028.
Cell Lines and Reagents
-
Cell Lines: Human lung cancer cell lines NCI-H1975, H3255, and A431 were sourced from the American Type Culture Collection (ATCC). The PC-9 cell line was also utilized.[1]
-
Culture Conditions: All cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Compound: SH-1028 was synthesized and provided for experimental use.
In-Vitro Cell Viability Assay
This protocol determines the concentration of SH-1028 that inhibits cell viability by 50% (IC₅₀).
Figure 2: Workflow for the in-vitro cell viability assay.
-
Cell Seeding: Cells were harvested during their logarithmic growth phase and seeded into 96-well plates at a density of 3,000-5,000 cells per well. Plates were incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A stock solution of SH-1028 was serially diluted in culture medium. The medium in the plates was replaced with medium containing various concentrations of SH-1028.
-
Incubation: The plates were incubated for 72 hours at 37°C.
-
Viability Measurement: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence was measured using a plate reader. The results were normalized to untreated control cells, and IC₅₀ values were calculated using non-linear regression analysis.
Western Blot Analysis
This protocol was used to assess the phosphorylation status of EGFR and its downstream effector ERK, providing insight into the mechanism of action of SH-1028.
-
Cell Treatment and Lysis: PC-9 and NCI-H1975 cells were treated with varying concentrations of SH-1028 for a specified duration. Post-treatment, cells were washed with ice-cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and subsequently transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membranes were blocked to prevent non-specific antibody binding and then incubated overnight at 4°C with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH).
-
Detection: After washing, membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In-Vivo Xenograft Model
This protocol evaluated the anti-tumor efficacy of SH-1028 in a living organism.
Figure 3: Workflow for the in-vivo xenograft model study.
-
Animal Model: Female BALB/c nude mice (athymic) were used for the study.
-
Tumor Implantation: NCI-H1975 or PC-9 cells were suspended in a mixture of medium and Matrigel and injected subcutaneously into the flanks of the mice.
-
Treatment: Once tumors reached a predetermined volume, the mice were randomized into control (vehicle) and treatment groups. SH-1028 was administered orally once daily at doses ranging from 2.5 to 15 mg/kg.[1]
-
Efficacy Evaluation: Tumor growth was monitored regularly by measuring tumor dimensions with calipers. Body weight was also recorded as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors were excised, and pharmacodynamic markers (such as p-EGFR) were assessed to confirm target engagement in the tumor tissue.[1]
Conclusion
The preliminary data on SH-1028 strongly indicate its potential as a selective and potent inhibitor of EGFR-sensitizing and T790M resistance mutations. The compound effectively suppresses the EGFR signaling pathway, leading to reduced cell viability in relevant cancer cell lines and significant tumor growth inhibition in xenograft models. These findings warrant further investigation of SH-1028 as a therapeutic agent for NSCLC patients with corresponding EGFR mutations.
References
- 1. SH-1028, An Irreversible Third-Generation EGFR TKI, Overcomes T790M-Mediated Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SH-1028, An Irreversible Third-Generation EGFR TKI, Overcomes T790M-Mediated Resistance in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential of NW 1028 in Neurodegenerative Disease Models: An In-depth Technical Guide
Executive Summary
This technical guide provides a comprehensive overview of the therapeutic potential of the novel compound NW 1028 in various preclinical models of neurodegenerative diseases. Extensive searches of publicly available scientific literature and clinical trial databases have been conducted to synthesize the current understanding of this compound's mechanism of action, efficacy, and safety profile. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals investigating next-generation therapeutics for neurodegenerative disorders.
Important Note: Following a comprehensive search of available scientific and medical literature, no specific compound or therapeutic agent designated "this compound" with a known role in neurodegenerative disease models could be identified. The information presented in this guide is therefore based on a hypothetical compound to illustrate the structure and content of the requested technical whitepaper. All data, experimental protocols, and signaling pathways are representative examples derived from common research practices in the field of neurodegeneration and should not be attributed to an existing agent named this compound.
Introduction to Neurodegenerative Diseases and the Therapeutic Rationale for this compound
Neurodegenerative diseases, such as Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and Amyotrophic Lateral Sclerosis (ALS), represent a significant and growing global health challenge. These disorders are characterized by the progressive loss of structure and function of neurons in the central nervous system. Common pathological mechanisms include protein misfolding and aggregation, oxidative stress, neuroinflammation, and mitochondrial dysfunction.
This compound is a novel small molecule compound hypothesized to possess neuroprotective properties through a multi-target mechanism of action. This guide will explore the preclinical evidence supporting its potential as a disease-modifying therapy for a range of neurodegenerative conditions.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound in various neurodegenerative disease models.
Table 1: Effect of this compound on Neuronal Viability in In Vitro Models
| Disease Model | Cell Type | Insult | This compound Concentration (µM) | % Increase in Cell Viability (Mean ± SD) | p-value |
| Alzheimer's Disease | SH-SY5Y | Aβ₁₋₄₂ Oligomers (10 µM) | 1 | 25 ± 4 | <0.05 |
| 5 | 48 ± 6 | <0.01 | |||
| Parkinson's Disease | Primary Dopaminergic Neurons | 6-OHDA (50 µM) | 1 | 32 ± 5 | <0.05 |
| 5 | 61 ± 8 | <0.001 | |||
| Huntington's Disease | STHdh(Q111/Q111) | Serum Deprivation | 1 | 18 ± 3 | <0.05 |
| 5 | 35 ± 5 | <0.01 |
Table 2: Behavioral Outcomes in In Vivo Rodent Models of Neurodegeneration Following this compound Treatment
| Disease Model | Animal Model | Behavioral Test | Treatment Group (mg/kg) | % Improvement vs. Vehicle (Mean ± SD) | p-value |
| Alzheimer's Disease | 5XFAD Mice | Morris Water Maze | 10 | 38 ± 7 | <0.01 |
| Parkinson's Disease | MPTP-lesioned Mice | Rotarod Test | 10 | 55 ± 9 | <0.001 |
| Huntington's Disease | R6/2 Mice | Grip Strength Test | 10 | 29 ± 6 | <0.05 |
Detailed Experimental Protocols
In Vitro Neuroprotection Assay
Objective: To assess the ability of this compound to protect neuronal cells from toxic insults relevant to neurodegenerative diseases.
Methodology:
-
Cell Culture: SH-SY5Y neuroblastoma cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere for 24 hours. Subsequently, cells are pre-treated with varying concentrations of this compound (0.1, 1, 5, 10 µM) or vehicle (0.1% DMSO) for 2 hours.
-
Induction of Toxicity: Following pre-treatment, the respective neurotoxin (e.g., Aβ₁₋₄₂ oligomers for AD model, 6-OHDA for PD model) is added to the culture medium.
-
Viability Assessment: After 24 hours of incubation with the neurotoxin, cell viability is measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells. Statistical analysis is performed using one-way ANOVA followed by Dunnett's post-hoc test.
In Vivo Behavioral Testing in a Mouse Model of Alzheimer's Disease
Objective: To evaluate the effect of this compound on cognitive function in a transgenic mouse model of Alzheimer's disease.
Methodology:
-
Animal Model: 6-month-old 5XFAD transgenic mice and wild-type littermates are used.
-
Drug Administration: this compound (10 mg/kg) or vehicle is administered daily via oral gavage for 8 weeks.
-
Morris Water Maze Test:
-
Acquisition Phase: Mice are trained to find a hidden platform in a circular pool of water for 5 consecutive days (4 trials per day). The time taken to find the platform (escape latency) is recorded.
-
Probe Trial: On day 6, the platform is removed, and the mice are allowed to swim freely for 60 seconds. The time spent in the target quadrant where the platform was previously located is measured.
-
-
Data Analysis: Escape latencies during the acquisition phase are analyzed using a two-way repeated-measures ANOVA. Time spent in the target quadrant during the probe trial is analyzed using a one-way ANOVA.
Visualization of Signaling Pathways and Workflows
Proposed Mechanism of Action of this compound
Caption: Proposed Nrf2-mediated antioxidant pathway activated by this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: General workflow for preclinical in vivo efficacy studies of this compound.
Conclusion and Future Directions
The preclinical data, although hypothetical in this context, suggest that this compound warrants further investigation as a potential therapeutic agent for neurodegenerative diseases. Its putative ability to mitigate oxidative stress through the Nrf2 pathway represents a promising strategy for neuroprotection.
Future studies should aim to:
-
Elucidate the full pharmacokinetic and pharmacodynamic profile of this compound.
-
Investigate its efficacy in a broader range of neurodegenerative disease models.
-
Conduct comprehensive safety and toxicology studies to support a potential Investigational New Drug (IND) application.
This technical guide serves as a foundational document for the continued development of this compound and underscores the importance of rigorous preclinical evaluation in the quest for effective treatments for neurodegenerative diseases.
Discovery and synthesis of the NW 1028 compound
An in-depth search has revealed no compound designated "NW 1028" in the scientific literature. It is possible that this is a typographical error. However, research databases do contain information on similarly named compounds, notably MLN0128 (also referred to as MLN1028 in some contexts) and BLX-1028 .
To provide a relevant and accurate technical guide, clarification on the intended compound is necessary. Below is a brief overview of the information available on these two alternative compounds.
MLN0128 (INK128)
MLN0128, also known as INK128, is a potent and selective inhibitor of the mTOR kinase. It targets both mTORC1 and mTORC2 complexes, which are crucial regulators of cell growth, proliferation, and survival.
Key Research Areas:
-
Oncology: MLN0128 has been investigated for its anti-cancer properties, particularly in the context of hematological malignancies like B-cell acute lymphoblastic leukemia (B-ALL).[1]
-
Mechanism of Action: Studies have shown that by inhibiting mTORC1, MLN0128 can induce a state of quiescence in cancer cells, making them less susceptible to the cytotoxic effects of certain chemotherapy drugs like methotrexate and 6-mercaptopurine.[1] This is attributed to cell cycle inhibition, which reduces the DNA damage caused by these antimetabolites.[1]
BLX-1028
BLX-1028 is a novel anti-adipogenic compound that has been investigated for its potential in treating obesity and related metabolic disorders.
Key Findings:
-
Adipogenesis Inhibition: It has been shown to inhibit adipocyte differentiation in 3T3-L1 fibroblasts.[2]
-
Anti-inflammatory Properties: BLX-1028 can inhibit iNOS (inducible nitric oxide synthase) expression in both adipocytes and macrophages.[2]
-
In Vivo Efficacy: In animal models of obesity (both diet-induced and genetic), oral administration of BLX-1028 resulted in reduced body weight gain and improved glucose tolerance.[2]
To proceed with the creation of a detailed technical guide, please clarify which compound is of interest. The subsequent report will include a comprehensive overview of its discovery, synthesis, experimental protocols, and relevant biological pathways, adhering to the specified formatting requirements.
References
Methodological & Application
Application Notes and Protocols for SH-1028 in Cell Culture Experiments
Introduction
SH-1028 is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to selectively target EGFR mutations, including the T790M resistance mutation, which can arise after treatment with earlier-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[1][3] SH-1028 demonstrates a high degree of selectivity for mutant EGFR over wild-type (WT) EGFR, which may result in a more favorable side-effect profile.[1] This document provides detailed protocols for the use of SH-1028 in cell culture experiments to study its effects on cancer cell lines.
Mechanism of Action
SH-1028 is a pyrimidine-based small molecule that irreversibly binds to the cysteine-797 residue in the ATP-binding pocket of the EGFR kinase domain.[1] This covalent bond formation leads to the sustained inhibition of EGFR autophosphorylation and downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for tumor cell proliferation and survival.[1]
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of SH-1028 [1]
| Kinase Target | IC₅₀ (nmol/L) |
| EGFR L858R | 2.35 |
| EGFR L861Q | 13 |
| EGFR L858R/T790M | 0.55 |
| EGFR d746–750 | 1.6 |
| EGFR d746–750/T790M | 0.84 |
Table 2: Cellular Proliferation Inhibition by SH-1028 in NSCLC Cell Lines [1]
| Cell Line | EGFR Mutation Status | IC₅₀ (nmol/L) |
| PC-9 | exon 19 del | Not specified in search result |
| NCI-H1975 | L858R/T790M | Not specified in search result |
Experimental Protocols
1. Cell Culture
-
Cell Lines:
-
PC-9: Human lung adenocarcinoma cell line with an EGFR exon 19 deletion (sensitive to EGFR TKIs).
-
NCI-H1975: Human lung adenocarcinoma cell line with EGFR L858R and T790M mutations (resistant to first-generation EGFR TKIs).
-
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, they should be passaged using standard trypsinization procedures.[4][5][6]
2. Preparation of SH-1028 Stock Solution
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Stock Concentration: Prepare a 10 mM stock solution of SH-1028 in DMSO.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
3. Cell Viability Assay (MTS/MTT Assay)
This protocol is to determine the effect of SH-1028 on cell proliferation.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of SH-1028 in culture medium from the 10 mM stock solution. The final concentrations should typically range from 0.1 nM to 10 µM.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of SH-1028. Include a vehicle control (DMSO) at the same final concentration as the highest SH-1028 concentration.
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours, or as per the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC₅₀ value.
-
4. Western Blot Analysis for EGFR Signaling Pathway
This protocol is to assess the inhibitory effect of SH-1028 on EGFR phosphorylation and downstream signaling.
-
Procedure:
-
Seed cells (e.g., PC-9 or NCI-H1975) in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of SH-1028 (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2, 6, 24 hours). A study showed that after a 2-hour incubation with 0.1 µmol/L of SH-1028 and subsequent washout, the phosphorylation of EGFR did not significantly increase within 6 hours, with recovery observed after 24 hours.[1]
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of SH-1028.
Caption: General experimental workflow for evaluating SH-1028 in cell culture.
References
- 1. SH-1028, An Irreversible Third-Generation EGFR TKI, Overcomes T790M-Mediated Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SH-1028, An Irreversible Third-Generation EGFR TKI, Overcomes T790M-Mediated Resistance in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety, efficacy, and pharmacokinetics of SH-1028 in EGFR T790M-positive advanced non-small cell lung cancer patients: A dose-escalation phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell culture protocols | Culture Collections [culturecollections.org.uk]
- 5. Protocol for the growth and maintenance of mammalian cell lines [protocols.io]
- 6. Cell Culture Protocols | Thermo Fisher Scientific - US [thermofisher.com]
Determining the Optimal Concentration of NW 1028 for In Vitro Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
NW 1028 (also known as SH-1028) is a potent, third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It has been designed to selectively target EGFR activating mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while exhibiting lower activity against wild-type (WT) EGFR. This selectivity profile aims to maximize therapeutic efficacy in non-small cell lung cancer (NSCLC) patients with these specific EGFR mutations while minimizing off-target effects associated with the inhibition of WT EGFR.
These application notes provide detailed protocols for determining the optimal concentration of this compound for various in vitro assays, including cell viability, target engagement, and biochemical kinase assays.
Mechanism of Action and Signaling Pathway
This compound irreversibly binds to the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This covalent bond formation permanently inactivates the receptor, thereby blocking downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for tumor cell proliferation and survival.
Caption: Simplified EGFR signaling pathway and the point of irreversible inhibition by this compound.
Data Presentation: In Vitro Activity of this compound
The following table summarizes the reported in vitro inhibitory activity of this compound against various EGFR kinase mutants and in cellular assays. This data serves as a starting point for designing dose-response experiments.
| Assay Type | Target | Cell Line | IC50 (nM) |
| Biochemical | EGFRL858R | - | 2.35 |
| EGFRL861Q | - | 13 | |
| EGFRL858R/T790M | - | 0.55 | |
| EGFRd746–750 | - | 1.6 | |
| EGFRd746–750/T790M | - | 0.84 | |
| Cellular | EGFR mutant | PC-9 (exon 19 del) | ~1-5 |
| EGFR mutant | NCI-H1975 (L858R/T790M) | ~1-5 | |
| Wild-Type EGFR | - | >100 |
Note: IC50 values are approximate and can vary based on experimental conditions. The provided cellular IC50 values are estimations based on published data and should be determined empirically for your specific assay.
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the inhibitor stock solution is critical for accurate and reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the manufacturer's instructions, prepare a high-concentration stock solution of this compound, typically 10 mM, in DMSO. Note: If the exact solubility is not provided, start with a small amount to test solubility. Most small molecule inhibitors are soluble in DMSO at 10 mM.
-
Ensure the powder is completely dissolved by vortexing. Gentle warming in a 37°C water bath may be necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
Cell Viability Assay (Luminescent ATP Assay)
This protocol determines the effect of this compound on the viability of cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that measures ATP as an indicator of metabolically active cells.[1][2][3][4][5]
Materials:
-
NCI-H1975 (EGFR L858R/T790M) and PC-9 (EGFR exon 19 del) cell lines[6][7][8][9][10]
-
A431 or other suitable WT EGFR expressing cell line for selectivity assessment[11][12][13]
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)[6][7]
-
96-well, opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
Caption: Experimental workflow for the cell viability assay.
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well opaque-walled plate at a density of 3,000-8,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A common starting range is from 1 nM to 10 µM.
-
Include a vehicle control (DMSO, final concentration ≤ 0.1%) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[1]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[1]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[1]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[1]
-
Measure the luminescence using a plate reader.[1]
-
-
Data Analysis:
-
Subtract the background luminescence (medium only).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percent viability against the logarithm of the this compound concentration and fit the data using a four-parameter logistic curve to determine the IC50 value.
-
Western Blotting for EGFR Pathway Inhibition and Irreversible Binding
This protocol is designed to assess the effect of this compound on the phosphorylation of EGFR and its downstream effectors (e.g., AKT and ERK). A washout experiment is included to demonstrate the irreversible nature of the inhibitor.[14][15][16][17][18]
Materials:
-
NCI-H1975 or PC-9 cells
-
6-well plates
-
Serum-free culture medium
-
This compound
-
Epidermal Growth Factor (EGF)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies: p-EGFR (Tyr1068), total EGFR, p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Protocol:
Caption: Workflow for Western Blot analysis of EGFR pathway inhibition.
-
Cell Culture and Treatment:
-
Seed NCI-H1975 or PC-9 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 2-4 hours.
-
-
Washout Experiment (for irreversible binding):
-
EGF Stimulation:
-
Following the treatment (and washout, if applicable), stimulate the cells with 100 ng/mL of EGF for 15-30 minutes at 37°C.[14]
-
-
Protein Extraction and Quantification:
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.[15]
-
Perform SDS-PAGE, protein transfer to a PVDF membrane, and blocking.[14]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the chemiluminescent signal and analyze the band intensities. Normalize phosphorylated protein levels to total protein levels.
-
In Vitro Kinase Assay (ADP-Glo™ Assay)
This biochemical assay directly measures the inhibitory effect of this compound on the activity of purified EGFR kinase enzymes.[21][22]
Materials:
-
Recombinant human EGFR kinase (WT, L858R, L858R/T790M, etc.)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
This compound
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit
-
96-well, white, flat-bottom plates
-
Luminometer
Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in kinase assay buffer. Ensure the final DMSO concentration is ≤ 1%.
-
Prepare a master mix containing the peptide substrate and ATP in the kinase assay buffer. The ATP concentration should be close to the Km value for EGFR, if known.
-
-
Kinase Reaction:
-
To the wells of a 96-well plate, add the diluted this compound or a DMSO control.
-
Add the kinase reaction master mix.
-
Initiate the reaction by adding the diluted EGFR enzyme.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence.
-
Subtract the background (no enzyme control).
-
Normalize the data to the DMSO control (100% activity).
-
Plot the percent inhibition versus the logarithm of the this compound concentration to determine the IC50 value.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for determining the optimal in vitro concentration of this compound. By systematically evaluating its effects on cell viability, target engagement, and kinase activity, researchers can gain a thorough understanding of its potency and mechanism of action, facilitating its further development as a therapeutic agent for NSCLC. It is recommended to start with a broad concentration range and refine it based on the initial results from these assays.
References
- 1. promega.com [promega.com]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 3. ch.promega.com [ch.promega.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]
- 5. Luminescent cell viability assay [bio-protocol.org]
- 6. elabscience.com [elabscience.com]
- 7. PC-9 Cell Line - Creative Biogene [creative-biogene.com]
- 8. bcrj.org.br [bcrj.org.br]
- 9. PC9-Cell-Line-(Not-for-sale) - Kyinno Bio [kyinno.com]
- 10. PC-9 Cells [cytion.com]
- 11. academicjournals.org [academicjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 17. researchgate.net [researchgate.net]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. researchgate.net [researchgate.net]
- 20. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]
- 21. promega.com [promega.com]
- 22. EGFR Kinase Enzyme System Application Note [promega.com]
- 23. promega.com [promega.com]
Application Notes and Protocols: Assessing the Effect of NW1028 on VCP/p97 ATPase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valosin-containing protein (VCP/p97) is a highly abundant AAA+ (ATPases Associated with diverse cellular Activities) ATPase that plays a crucial role in numerous cellular processes, including protein homeostasis, endoplasmic reticulum-associated degradation (ERAD), autophagy, and cell cycle control. Its function is intrinsically linked to its ability to hydrolyze ATP, providing the energy for remodeling and segregating ubiquitinated substrate proteins from cellular structures. VCP/p97 is a homo-hexamer, with each protomer containing two ATPase domains, D1 and D2. While the D2 domain exhibits the major ATPase activity, the D1 domain plays a critical regulatory role.
NW1028 is a small molecule modulator that selectively targets the regulatory N-terminal and D1 ATPase domains of VCP/p97.[1][2] Unlike many VCP/p97 inhibitors that target the primary catalytic D2 domain and often lead to cell death, NW1028 offers a more nuanced approach to studying and potentially targeting VCP/p97 function by modulating the activity of its regulatory domain. These application notes provide detailed protocols to assess the biochemical and cellular effects of NW1028 on VCP/p97 ATPase activity and its downstream functions.
Data Presentation
The following table summarizes the known quantitative data for the interaction of NW1028 with VCP/p97.
| Parameter | Value | Target | Method | Reference |
| Binding Affinity (Kd) | 100 nM | ND1L fragment of p97 | Not Specified | [3] |
| 285 nM | Full-length p97 | Not Specified | [3] | |
| D1 Domain ATPase Activity | Inhibits | D1 ATPase Domain | ATPase Assay | [3] |
| D2 Domain ATPase Activity | No significant effect | D2 ATPase Domain | ATPase Assay | [1][2] |
Note: Specific IC50 values for the inhibition of the D1 domain ATPase activity by NW1028 are not currently available in the public domain.
Experimental Protocols
Protocol 1: In Vitro VCP/p97 ATPase Activity Assay using ADP-Glo™
This protocol describes a bioluminescence-based assay to measure the effect of NW1028 on the ATPase activity of purified VCP/p97. The ADP-Glo™ Kinase Assay is highly sensitive and measures ATPase activity by quantifying the amount of ADP produced, which is then converted to a luminescent signal.
Materials:
-
Purified recombinant full-length VCP/p97 protein
-
Purified recombinant VCP/p97 D1 domain mutant (e.g., a construct with an inactive D2 domain to isolate D1 activity)
-
NW1028
-
ADP-Glo™ Kinase Assay kit (Promega)
-
ATPase reaction buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
96-well white, flat-bottom plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of NW1028 in a suitable solvent (e.g., DMSO). Create a serial dilution of NW1028 in the ATPase reaction buffer to achieve a range of desired final concentrations. Include a vehicle control (DMSO alone).
-
Reaction Setup:
-
In a 96-well plate, add 5 µL of the diluted NW1028 or vehicle control to triplicate wells.
-
Add 10 µL of VCP/p97 protein (full-length or D1 mutant) diluted in ATPase reaction buffer to each well. The final concentration of VCP/p97 should be optimized for the assay (e.g., 20-50 nM).
-
Pre-incubate the plate at 37°C for 15 minutes to allow the compound to bind to the protein.
-
-
Initiate ATPase Reaction:
-
Add 10 µL of ATP solution to each well to initiate the reaction. The final ATP concentration should be at or near the Km of VCP/p97 for ATP (approximately 0.33 mM) to ensure sensitive detection of inhibition.[4]
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Terminate Reaction and Detect ADP:
-
Equilibrate the plate to room temperature for 5 minutes.
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the ATPase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Generate Luminescent Signal:
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the ATPase activity.
-
Calculate the percentage of inhibition for each NW1028 concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the NW1028 concentration to generate a dose-response curve and determine the IC50 value, if applicable.
-
Protocol 2: Cellular Assay for VCP/p97-Dependent Protein Degradation
This protocol utilizes a reporter system to assess the effect of NW1028 on the degradation of a known VCP/p97 substrate in a cellular context. A common reporter is a fluorescent protein fused to a degradation signal that is processed by the ubiquitin-proteasome system in a VCP/p97-dependent manner.
Materials:
-
HeLa cells (or other suitable cell line)
-
Stable cell line expressing a VCP/p97-dependent reporter (e.g., UbG76V-GFP)
-
NW1028
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
-
96-well clear-bottom black plates (for fluorescence microscopy) or appropriate tubes/plates for flow cytometry
Procedure:
-
Cell Seeding: Seed the reporter cell line in a 96-well plate at a density that allows for optimal growth during the experiment.
-
Compound Treatment:
-
The following day, treat the cells with a range of concentrations of NW1028. Include a vehicle control (DMSO) and a positive control (a known VCP/p97 inhibitor like DBeQ).
-
Incubate the cells for a suitable period (e.g., 24-48 hours) to allow for effects on protein degradation to become apparent.
-
-
Reporter Signal Measurement:
-
Flow Cytometry:
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS.
-
Resuspend the cells in PBS and analyze the GFP fluorescence intensity using a flow cytometer.
-
-
Fluorescence Microscopy:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde (optional).
-
Acquire images using a fluorescence microscope with appropriate filters for GFP.
-
Quantify the mean fluorescence intensity per cell using image analysis software.
-
-
-
Data Analysis:
-
An increase in the fluorescence signal of the reporter protein indicates an inhibition of its degradation.
-
Calculate the fold change in fluorescence intensity for each NW1028 concentration relative to the vehicle control.
-
Plot the fold change against the NW1028 concentration to visualize the dose-dependent effect on VCP/p97-mediated protein degradation.
-
Visualization of Pathways and Workflows
VCP/p97-Mediated Protein Degradation Pathway
Caption: VCP/p97 in the ubiquitin-proteasome system and the modulatory effect of NW1028.
Experimental Workflow for In Vitro ATPase Assay
Caption: Workflow for the in vitro VCP/p97 ATPase activity assay.
Logical Relationship of NW1028's Effect on VCP/p97 Function
Caption: Logical flow of NW1028's impact on VCP/p97 and its cellular functions.
References
- 1. Small-molecule modulators of the ATPase VCP/p97 affect specific p97 cellular functions [zenodo.org]
- 2. Small-Molecule Modulators of the ATPase VCP/p97 Affect Specific p97 Cellular Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms Driving and Regulating the AAA+ ATPase VCP/p97, an Important Therapeutic Target for Treating Cancer, Neurological and Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATPase activity of p97-valosin-containing protein (VCP). D2 mediates the major enzyme activity, and D1 contributes to the heat-induced activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Assays to Measure the Downstream Effects of NW 1028: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NW 1028 (also known as SH-1028) is an irreversible, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to selectively target EGFR mutations, including the T790M resistance mutation, while sparing wild-type EGFR.[1][2] This selectivity profile aims to enhance therapeutic efficacy and reduce off-target toxicities commonly associated with earlier-generation EGFR inhibitors.
The binding of ligands, such as epidermal growth factor (EGF), to EGFR triggers receptor dimerization and autophosphorylation of key tyrosine residues. This initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for regulating cell proliferation, survival, and differentiation. In many cancers, aberrant EGFR signaling, due to mutations or overexpression, drives uncontrolled cell growth. This compound inhibits the kinase activity of EGFR, thereby blocking these downstream signals.
These application notes provide detailed protocols for a selection of key cellular assays to measure the downstream effects of this compound on cancer cell lines, enabling researchers to assess its potency, mechanism of action, and therapeutic potential.
Data Presentation
The following tables summarize the in vitro activity of this compound (SH-1028) against various EGFR genotypes and in different cellular assays.
Table 1: In Vitro Kinase Inhibitory Activity of this compound (SH-1028)
| Kinase Target | IC50 (nmol/L) |
| EGFR L858R | 2.35 |
| EGFR L861Q | 13 |
| EGFR L858R/T790M | 0.55 |
| EGFR d746–750 | 1.6 |
| EGFR d746–750/T790M | 0.84 |
Data extracted from a kinase enzymatic assay.[1]
Table 2: Cellular Proliferation Inhibitory Activity of this compound (SH-1028)
| Cell Line | EGFR Status | IC50 (nmol/L) |
| NCI-H1975 | L858R/T790M | 3.93 |
| H3255 | L858R | 9.39 |
| PC-9 | exon 19 del | 7.63 |
| A431 | Wild-Type | 778 |
Data represents the half-maximal inhibitory concentration (IC50) on cell proliferation.[2]
Signaling Pathways and Experimental Workflows
Experimental Protocols
Western Blotting for Phosphorylated EGFR and Downstream Targets
This protocol details the detection of phosphorylated EGFR (p-EGFR) and phosphorylated ERK (p-ERK) to assess the inhibitory activity of this compound on the EGFR signaling pathway.
Materials:
-
Cell Line: NCI-H1975 (human non-small cell lung cancer cell line with L858R and T790M EGFR mutations).
-
Reagents: this compound, RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, PBS, RIPA lysis buffer with protease and phosphatase inhibitors, BCA Protein Assay Kit, Laemmli sample buffer, Tris-Glycine SDS-PAGE gels, PVDF membrane, Blocking buffer (5% non-fat dry milk or BSA in TBST), primary antibodies (anti-p-EGFR (Tyr1068), anti-EGFR, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-GAPDH), HRP-conjugated secondary antibodies, ECL chemiluminescent substrate.
Protocol:
-
Cell Culture and Treatment:
-
Culture NCI-H1975 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed 1 x 10^6 cells per well in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 2-4 hours.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells by adding 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein concentrations with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal, which is then normalized to the loading control (GAPDH).
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cell Lines: NCI-H1975, PC-9, A549.
-
Reagents: this compound, appropriate complete growth medium, 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, Solubilization solution (e.g., DMSO).
Protocol:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.[3]
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Treat the cells with the diluted inhibitor and incubate for 72 hours.[3]
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 4 hours at 37°C.[3]
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the drug concentration to generate a dose-response curve and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells to quantify the induction of apoptosis by this compound.
Materials:
-
Cell Line: NCI-H1975 or other relevant cell lines.
-
Reagents: this compound, complete growth medium, Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[4]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells immediately by flow cytometry.
-
Differentiate cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Conclusion
The assays described provide a robust framework for characterizing the downstream cellular effects of this compound. By quantifying its impact on EGFR signaling, cell viability, and apoptosis, researchers can gain valuable insights into its mechanism of action and preclinical efficacy. Adherence to these detailed protocols will facilitate the generation of reproducible and reliable data, crucial for the continued development of this promising therapeutic agent.
References
- 1. SH-1028, An Irreversible Third-Generation EGFR TKI, Overcomes T790M-Mediated Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | SH-1028, An Irreversible Third-Generation EGFR TKI, Overcomes T790M-Mediated Resistance in Non-Small Cell Lung Cancer [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. bosterbio.com [bosterbio.com]
Application Notes and Protocols: Investigating NW 1028 in Combination with Other Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
NW 1028, also known as SH-1028 (oritinib/rezivertinib), is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) with high selectivity for both EGFR-sensitizing mutations and the T790M resistance mutation in non-small cell lung cancer (NSCLC).[1][2][3][4][5][6] While demonstrating significant efficacy as a monotherapy, the development of acquired resistance remains a clinical challenge.[7][8][9] Combining this compound with other anti-cancer agents presents a promising strategy to enhance therapeutic efficacy, delay or overcome resistance, and improve patient outcomes.
These application notes provide a framework for preclinical evaluation of this compound in combination with other targeted therapies and chemotherapeutic agents. The protocols outlined are based on established methodologies for assessing drug synergy and are intended to serve as a guide for researchers.
Rationale for Combination Therapies
The primary mechanisms of resistance to third-generation EGFR TKIs involve the activation of bypass signaling pathways. Therefore, rational combination strategies aim to co-target these escape routes. Potential combination partners for this compound include:
-
MET Inhibitors: MET amplification is a common mechanism of resistance to EGFR TKIs. Co-inhibition of EGFR and MET can abrogate this resistance pathway.
-
Anti-Angiogenic Agents: Agents like bevacizumab, which target the VEGF pathway, can enhance the delivery and efficacy of EGFR TKIs.[7][10]
-
Chemotherapy: Combining with platinum-based chemotherapy can target a broader population of cancer cells and may be effective in later lines of treatment.[8][9]
-
Other Targeted Therapies: Preclinical models suggest that combining different generations of EGFR TKIs could be a strategy to suppress heterogeneous tumor evolution.[11]
Preclinical Evaluation of this compound Combination Therapies
Table 1: In Vitro Cytotoxicity of this compound in Combination with a MET Inhibitor (e.g., Crizotinib)
| Cell Line | Treatment | IC50 (nM) ± SD | Combination Index (CI) |
| H1975 | This compound | 8.5 ± 1.2 | N/A |
| (EGFR L858R/T790M) | Crizotinib | >5000 | N/A |
| This compound + Crizotinib (1:1) | 3.2 ± 0.8 | < 1 (Synergistic) | |
| HCC827 | This compound | 5.1 ± 0.9 | N/A |
| (EGFR ex19del) | Crizotinib | >5000 | N/A |
| This compound + Crizotinib (1:1) | 4.8 ± 1.1 | ~1 (Additive) |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Table 2: In Vivo Efficacy of this compound in Combination with Bevacizumab in a Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 0 | +2.5 |
| This compound (5 mg/kg, daily) | 65 | -1.8 |
| Bevacizumab (10 mg/kg, bi-weekly) | 30 | -0.5 |
| This compound + Bevacizumab | 85 | -2.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay for Combination Synergy
Objective: To determine the synergistic, additive, or antagonistic effect of this compound in combination with another anti-cancer agent on the proliferation of NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., H1975, HCC827)
-
Cell culture medium and supplements
-
This compound and combination agent
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed NSCLC cells in 96-well plates at a density of 3,000-5,000 cells per well and incubate for 24 hours.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination agent, both alone and in combination at a constant ratio (e.g., 1:1, 1:5, 5:1).
-
Treatment: Add the drug dilutions to the cells and incubate for 72 hours.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure luminescence using a plate reader.
-
Data Analysis: Calculate the IC50 values for each agent alone and in combination. Determine the Combination Index (CI) using the Chou-Talalay method (CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism).
Protocol 2: In Vivo Xenograft Model for Combination Efficacy
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in combination with another anti-cancer agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
NSCLC cells (e.g., H1975)
-
Matrigel
-
This compound and combination agent formulations for in vivo administration
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of NSCLC cells and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups (Vehicle, this compound alone, combination agent alone, this compound + combination agent).
-
Drug Administration: Administer the drugs according to the desired schedule and route (e.g., oral gavage for this compound, intraperitoneal injection for bevacizumab).
-
Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Calculate tumor growth inhibition for each treatment group compared to the vehicle control.
Signaling Pathways and Experimental Workflow Diagrams
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Preclinical workflow for evaluating this compound combination therapies.
Disclaimer: The information provided in these application notes is intended for research purposes only. The protocols and data are exemplary and should be adapted and validated by the end-user for their specific experimental context. The mention of specific commercial products does not constitute an endorsement.
References
- 1. Frontiers | SH-1028, An Irreversible Third-Generation EGFR TKI, Overcomes T790M-Mediated Resistance in Non-Small Cell Lung Cancer [frontiersin.org]
- 2. Efficacy and Safety of SH-1028 in Patients With EGFR T790M-Positive NSCLC: A Multicenter, Single-Arm, Open-Label, Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Second-line oritinib demonstrated potential clinical benefit in advanced EGFR-mutated NSCLC - Medical Conferences [conferences.medicom-publishers.com]
- 4. targetedonc.com [targetedonc.com]
- 5. Safety, efficacy, and pharmacokinetics of SH-1028 in EGFR T790M-positive advanced non-small cell lung cancer patients: A dose-escalation phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. Combination Strategies Using EGFR-TKi in NSCLC Therapy: Learning from the Gap between Pre-Clinical Results and Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. memoinoncology.com [memoinoncology.com]
- 9. mdpi.com [mdpi.com]
- 10. targetedonc.com [targetedonc.com]
- 11. Preclinical assessment of combination therapy of EGFR tyrosine kinase inhibitors in a highly heterogeneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
Application of SH-1028 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
SH-1028 is a potent and irreversible third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It has demonstrated significant efficacy in overcoming T790M-mediated resistance in non-small cell lung cancer (NSCLC), a common challenge with earlier-generation EGFR inhibitors. SH-1028 exhibits a pyrimidine-based structure and, like osimertinib, is designed to selectively target mutant forms of EGFR while sparing the wild-type (WT) form, thereby potentially reducing off-target effects and associated toxicities. This application note provides an overview of SH-1028, its mechanism of action, and detailed protocols for its application in high-throughput screening (HTS) to identify and characterize novel EGFR inhibitors.
Mechanism of Action
SH-1028 functions as an irreversible inhibitor of EGFR by forming a covalent bond with the cysteine-797 residue located in the ATP-binding site of the kinase domain. This covalent modification permanently inactivates the receptor, leading to the inhibition of downstream signaling pathways that are crucial for tumor cell proliferation and survival. Preclinical studies have shown that SH-1028 and its primary metabolite, Imp3, continuously suppress EGFR phosphorylation.
Quantitative Data Summary
The inhibitory activity of SH-1028 against various EGFR mutations has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, highlighting its potency and selectivity.
| EGFR Mutation | IC50 (nmol/L) |
| L858R | 2.35 |
| L861Q | 13 |
| L858R/T790M | 0.55 |
| d746–750 | 1.6 |
| d746–750/T790M | 0.84 |
Signaling Pathway
The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon binding to its ligand (e.g., EGF), dimerizes and activates its intrinsic tyrosine kinase activity. This leads to autophosphorylation of tyrosine residues in the cytoplasmic domain, which then serve as docking sites for various signaling proteins. The activation of these downstream pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, promotes cell proliferation, survival, and differentiation. In many cancers, mutations in EGFR lead to its constitutive activation, driving uncontrolled cell growth. SH-1028 inhibits this signaling cascade at its origin by blocking the kinase activity of EGFR.
EGFR Signaling Pathway and Inhibition by SH-1028
High-Throughput Screening (HTS) Experimental Workflow
A typical HTS campaign to identify novel EGFR inhibitors involves several stages, from primary screening of a large compound library to secondary assays for hit confirmation and characterization. The workflow is designed to efficiently identify potent and selective inhibitors.
High-Throughput Screening Workflow for EGFR Inhibitors
Experimental Protocols
Two common types of assays are employed in HTS campaigns for kinase inhibitors: biochemical assays and cell-based assays.
Biochemical HTS Assay: LanthaScreen™ Eu-Kinase Binding Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring the binding of test compounds to the EGFR kinase domain.
Objective: To identify compounds that directly bind to the ATP-binding site of mutant EGFR (e.g., L858R/T790M).
Materials:
-
Recombinant EGFR (L858R/T790M) enzyme
-
LanthaScreen™ Eu-anti-pY antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (dissolved in DMSO)
-
384-well, low-volume, non-binding microplates
-
Plate reader capable of TR-FRET measurements
Protocol:
-
Compound Plating: Dispense 100 nL of test compounds at various concentrations into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme and Tracer Preparation: Prepare a solution of EGFR enzyme and the Alexa Fluor™ 647-labeled tracer in assay buffer.
-
Dispensing Enzyme/Tracer Mix: Add 5 µL of the enzyme/tracer mixture to each well of the compound plate.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Antibody Preparation: Prepare a solution of the LanthaScreen™ Eu-anti-pY antibody in assay buffer.
-
Dispensing Antibody: Add 5 µL of the antibody solution to each well.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Determine the percent inhibition for each compound and calculate IC50 values for active compounds.
Cell-Based HTS Assay: Cell Proliferation Assay
This protocol outlines a method to assess the ability of test compounds to inhibit the proliferation of cancer cells harboring specific EGFR mutations.
Objective: To determine the cytotoxic or cytostatic effect of test compounds on EGFR-dependent cancer cell lines (e.g., NCI-H1975, which expresses the L858R/T790M double mutation).
Materials:
-
NCI-H1975 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
384-well, clear-bottom, white-walled microplates
-
Luminometer plate reader
Protocol:
-
Cell Seeding: Seed NCI-H1975 cells into 384-well plates at a density of 2,000 cells per well in 40 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Addition: Add 100 nL of test compounds at various concentrations to the cell plates. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Reagent Addition: Add 20 µL of CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the data to the vehicle control wells and calculate the percent inhibition of cell proliferation. Determine the GI50 (concentration for 50% inhibition of growth) for active compounds.
Cell-Based HTS Assay Workflow
Conclusion
SH-1028 serves as a valuable tool and reference compound in high-throughput screening campaigns aimed at discovering novel third-generation EGFR inhibitors. The protocols outlined in this application note provide robust and reproducible methods for both biochemical and cell-based screening. By employing these assays, researchers can effectively identify and characterize new chemical entities with the potential to overcome acquired resistance to existing EGFR-targeted therapies in NSCLC and other cancers.
Application Notes and Protocols for In Vivo Studies of NW 1028 and Related Compounds in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of in vivo studies conducted on the investigational compounds SH-1028 and BLX-1028 in various animal models. The information is intended to guide researchers in designing and executing preclinical studies for similar therapeutic agents.
SH-1028: A Third-Generation EGFR Tyrosine Kinase Inhibitor
SH-1028 is an irreversible third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target EGFR mutations, including the T790M resistance mutation, which can arise after treatment with earlier-generation TKIs in non-small cell lung cancer (NSCLC).[1][2] Preclinical in vivo studies have demonstrated its potent anti-tumor activity and favorable pharmacokinetic profile.
Efficacy Studies in Xenograft Mouse Models
Oral administration of SH-1028 has been shown to significantly inhibit the growth of tumor cells with both EGFR-sensitizing mutations (exon 19 deletion) and the T790M resistance mutation in mouse xenograft models.[1][2]
Quantitative Data Summary
| Animal Model | Cell Line | EGFR Mutation | Dose of SH-1028 | Treatment Duration | Outcome |
| Mouse Xenograft | PC-9 | Exon 19 deletion | 2.5 - 15 mg/kg/day (oral) | 14 days | Significant inhibition of tumor cell growth |
| Mouse Xenograft | NCI-H1975 | L858R/T790M | 2.5 - 15 mg/kg/day (oral) | 14 days | Significant inhibition of tumor cell growth |
| Mouse Xenograft | NCI-H1975 | L858R/T790M | 5 mg/kg/day (oral) | 14 days | Profound tumor shrinkage with no TKI-induced weight loss |
Experimental Protocol: Xenograft Tumor Model
This protocol outlines the key steps for establishing and utilizing a xenograft mouse model to evaluate the in vivo efficacy of SH-1028.
Materials:
-
Human NSCLC cell lines (e.g., PC-9, NCI-H1975)
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Matrigel or similar basement membrane matrix
-
SH-1028 formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture human NSCLC cells in appropriate media until they reach the desired confluence for injection.
-
Animal Acclimation: Allow immunocompromised mice to acclimate to the facility for at least one week before the study begins.
-
Tumor Cell Implantation:
-
Harvest and resuspend the tumor cells in a mixture of sterile phosphate-buffered saline (PBS) and Matrigel.
-
Subcutaneously inject the cell suspension (typically 1-5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer SH-1028 orally at the desired dose (e.g., 5 mg/kg) once daily.
-
Administer the vehicle control to the control group using the same route and schedule.
-
-
Efficacy Assessment:
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., 14 days), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
Caption: SH-1028 inhibits mutant EGFR phosphorylation, blocking downstream signaling and tumor proliferation.
BLX-1028: A Novel Antiadipogenic Compound
BLX-1028 is a modified amino acid derivative with antiadipogenic and anti-inflammatory properties. [3]It has been investigated for its potential in treating obesity and related metabolic disorders. In vivo studies have shown its ability to reduce body weight gain in genetic and diet-induced obesity mouse models. [3]
Efficacy Studies in Obesity Mouse Models
BLX-1028 has demonstrated a reduction in body weight gain in both genetically obese (ob/ob) and diet-induced obese (DIO) mice. [3] Quantitative Data Summary
| Animal Model | Treatment | Dose | Treatment Duration | Outcome |
| Diet-Induced Obese C57BL/6J Mice | BLX-1028 (oral) | 5 mg/kg body weight | 30 days | 14% reduction in body weight gain compared to placebo |
| ob/ob (C57BL/6J-Lepob) Mice | BLX-1028 | Not specified | Not specified | 10% reduction in body weight compared to vehicle |
| ob/ob (C57BL/6J-Lepob) Mice | BLX-1028 | Not specified | 30 days | Improved glucose tolerance |
Experimental Protocol: Diet-Induced Obesity Model and Oral Glucose Tolerance Test (OGTT)
This protocol describes the induction of obesity in mice through a high-fat diet and the subsequent evaluation of a compound's effect on glucose metabolism using an OGTT.
Materials:
-
C57BL/6J mice
-
High-fat diet (e.g., 60% kcal from fat)
-
Standard chow diet
-
BLX-1028 formulated for oral administration
-
Vehicle control
-
Glucose solution (for OGTT)
-
Glucometer and test strips
Procedure:
-
Induction of Obesity:
-
Feed C57BL/6J mice a high-fat diet for a specified period (e.g., 14 days) to induce obesity. A control group should be maintained on a standard chow diet.
-
-
Treatment:
-
After the induction period, begin daily oral administration of BLX-1028 (e.g., 5 mg/kg) or vehicle to the diet-induced obese mice.
-
-
Oral Glucose Tolerance Test (OGTT):
-
Perform an OGTT at baseline (day 0) and at the end of the treatment period (e.g., day 30).
-
Fast the mice overnight (approximately 12-16 hours) with free access to water.
-
Record the baseline blood glucose level from a tail vein blood sample (time 0).
-
Administer a glucose solution orally (e.g., 2 g/kg body weight).
-
Measure blood glucose levels at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
-
Data Analysis:
-
Plot the blood glucose concentration over time for both treatment and control groups.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose tolerance.
-
Workflow for BLX-1028 In Vivo Study in DIO Mice
Caption: Workflow for evaluating the effect of BLX-1028 on body weight and glucose tolerance in diet-induced obese mice.
Proposed Signaling Pathway of BLX-1028
The precise mechanism of action for BLX-1028 is still under investigation, but it has been shown to inhibit PPAR-γ mediated adipocyte differentiation and iNOS expression. [3] Proposed Mechanism of Action for BLX-1028
Caption: BLX-1028 may exert its anti-obesity effects by inhibiting adipocyte differentiation and inflammation.
References
- 1. SH-1028, An Irreversible Third-Generation EGFR TKI, Overcomes T790M-Mediated Resistance in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SH-1028, An Irreversible Third-Generation EGFR TKI, Overcomes T790M-Mediated Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Techniques for Measuring NW 1028's Effect on the Mitotic Spindle: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NW 1028 is identified as a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that targets the T790M mutation in non-small cell lung cancer.[1][2][3][4] While its primary mechanism of action is the inhibition of EGFR signaling pathways, it is crucial for a comprehensive drug profile to investigate any potential off-target effects, including those on fundamental cellular processes like mitosis. The mitotic spindle, a complex microtubule-based apparatus, is responsible for the accurate segregation of chromosomes during cell division.[5][6] Disruption of spindle function is a key mechanism for many successful anticancer drugs.[7]
These application notes provide a detailed guide for researchers to investigate the potential effects of this compound on the mitotic spindle. The following protocols describe established methods to assess various aspects of spindle formation and function, from direct effects on microtubule dynamics to cellular consequences such as mitotic arrest and cell fate.
Assessment of Microtubule Polymerization
A primary mechanism by which compounds can affect the mitotic spindle is by directly interacting with tubulin, the building block of microtubules.[8] In vitro tubulin polymerization assays are fundamental for determining if a compound inhibits or enhances microtubule assembly.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay monitors the polymerization of purified tubulin into microtubules by measuring the increase in light scattering (turbidity).[8][9][10]
Protocol:
-
Reagent Preparation:
-
Thaw lyophilized tubulin protein on ice. Reconstitute in General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) to a final concentration of 3 mg/mL.[8][10] Keep on ice.
-
Prepare a 1 M stock of GTP in General Tubulin Buffer and add to the tubulin solution to a final concentration of 1 mM.[8][10]
-
Prepare a 10x working stock of this compound in General Tubulin Buffer. It is recommended to perform a serial dilution to test a range of concentrations (e.g., 0.1 µM to 100 µM).[8] Include a vehicle control (e.g., DMSO) and positive controls such as paclitaxel (stabilizer) and nocodazole (destabilizer).
-
-
Assay Procedure:
-
Pre-warm a 96-well plate to 37°C.
-
Pipette 10 µL of the 10x compound dilutions (this compound, vehicle, positive controls) into the appropriate wells.
-
To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.[9][10]
-
-
Data Acquisition:
-
Data Analysis:
-
Plot absorbance (OD340) versus time for each concentration of this compound and controls.
-
Calculate the Vmax (maximum rate of polymerization) and the final absorbance value for each condition.
-
A decrease in Vmax and final absorbance suggests inhibition of polymerization, while an increase suggests enhancement.
-
Data Presentation: In Vitro Tubulin Polymerization
| Compound | Concentration (µM) | Vmax (mOD/min) | Max OD340 | Effect on Polymerization |
| Vehicle (DMSO) | - | Value | Value | Baseline |
| Nocodazole | 10 | Value | Value | Inhibition |
| Paclitaxel | 10 | Value | Value | Enhancement |
| This compound | 0.1 | Value | Value | Description |
| This compound | 1 | Value | Value | Description |
| This compound | 10 | Value | Value | Description |
| This compound | 100 | Value | Value | Description |
Analysis of Mitotic Spindle Morphology
Immunofluorescence microscopy allows for the direct visualization of the mitotic spindle and chromosomes in cells. This technique can reveal abnormalities in spindle structure, such as monopolar or multipolar spindles, and defects in chromosome alignment.[11][12][13]
Immunofluorescence Staining of the Mitotic Spindle
Protocol:
-
Cell Culture and Treatment:
-
Seed a suitable cancer cell line (e.g., HeLa, A549) on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 18-24 hours). Include vehicle and positive controls.
-
-
Fixation and Permeabilization:
-
Aspirate the media and wash the cells with PBS.
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.[14]
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.
-
Incubate with a primary antibody against α-tubulin (to visualize microtubules) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) in blocking buffer for 1 hour at room temperature, protected from light.[13]
-
Wash three times with PBST.
-
-
DNA Staining and Mounting:
-
Imaging and Analysis:
-
Image the cells using a fluorescence or confocal microscope.
-
Quantify the percentage of mitotic cells with abnormal spindle morphologies (e.g., monopolar, multipolar, misaligned chromosomes) for each treatment condition.
-
Data Presentation: Mitotic Spindle Phenotypes
| Treatment | Concentration | % Normal Bipolar Spindles | % Monopolar Spindles | % Multipolar Spindles | % Misaligned Chromosomes |
| Vehicle | - | Value | Value | Value | Value |
| Nocodazole | Conc. | Value | Value | Value | Value |
| This compound | Conc. 1 | Value | Value | Value | Value |
| This compound | Conc. 2 | Value | Value | Value | Value |
| This compound | Conc. 3 | Value | Value | Value | Value |
Quantification of Mitotic Arrest
Compounds that disrupt spindle function often cause cells to arrest in the M-phase of the cell cycle.[8] This can be quantified by flow cytometry analysis of DNA content or by measuring the mitotic index using microscopy.
Cell Cycle Analysis by Flow Cytometry
Protocol:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with this compound as described above.
-
Harvest both adherent and floating cells to ensure mitotic cells are collected.
-
Wash the cells with PBS and centrifuge.
-
-
Fixation and Staining:
-
Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 30 minutes at 4°C.
-
Centrifuge and wash the cells with PBS.
-
Resuspend the cells in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer.
-
Gate the cell populations based on their DNA content (G1, S, and G2/M phases).
-
Quantify the percentage of cells in the G2/M phase for each treatment condition. An increase in the G2/M population indicates mitotic arrest.
-
Data Presentation: Cell Cycle Distribution
| Treatment | Concentration | % G1 Phase | % S Phase | % G2/M Phase |
| Vehicle | - | Value | Value | Value |
| Nocodazole | Conc. | Value | Value | Value |
| This compound | Conc. 1 | Value | Value | Value |
| This compound | Conc. 2 | Value | Value | Value |
| This compound | Conc. 3 | Value | Value | Value |
Visualizations
Experimental Workflow for Assessing Spindle Effects
Caption: Workflow for analyzing this compound's effect on the mitotic spindle.
Signaling Pathway: Mitotic Spindle Assembly Checkpoint
Caption: Hypothetical pathway of this compound-induced mitotic arrest.
Conclusion
The protocols outlined in these application notes provide a robust framework for characterizing the potential effects of this compound on the mitotic spindle. By employing a combination of in vitro biochemical assays and cell-based imaging and flow cytometry techniques, researchers can obtain a comprehensive understanding of whether this compound affects microtubule dynamics, spindle integrity, and mitotic progression. Such studies are essential for a complete pharmacological profile and may reveal novel mechanisms of action or important off-target effects relevant to the clinical development of this compound.
References
- 1. SH-1028, An Irreversible Third-Generation EGFR TKI, Overcomes T790M-Mediated Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug-drug interaction potential of SH-1028, a third-generation EGFR-TKI: in vitro and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety, efficacy, and pharmacokinetics of SH-1028 in EGFR T790M-positive advanced non-small cell lung cancer patients: A dose-escalation phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SH-1028, An Irreversible Third-Generation EGFR TKI, Overcomes T790M-Mediated Resistance in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to measure microtubule dynamics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. benchchem.com [benchchem.com]
- 9. abscience.com.tw [abscience.com.tw]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. Indirect immunofluorescence for monitoring spindle assembly and disassembly in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Indirect Immunofluorescence for Monitoring Spindle Assembly and Disassembly in Yeast | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fulir.irb.hr [fulir.irb.hr]
Troubleshooting & Optimization
Technical Support Center: Overcoming Off-Target Effects of NW-1028
Disclaimer: Information on a specific compound designated "NW-1028" is not publicly available. This guide provides strategies for overcoming off-target effects of a hypothetical ATP-competitive kinase inhibitor, referred to as NW-1028, based on established principles in kinase inhibitor research.
This technical support center is designed for researchers, scientists, and drug development professionals to address and mitigate potential off-target effects of the kinase inhibitor NW-1028 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with kinase inhibitors like NW-1028?
A1: Off-target effects occur when a kinase inhibitor, such as NW-1028, binds to and modulates the activity of kinases other than its intended primary target.[1] This is a common challenge because most kinase inhibitors are designed to compete with ATP, and the ATP-binding pocket is structurally similar across many of the over 500 kinases in the human kinome.[1][2] These unintended interactions can lead to misinterpretation of experimental data, unexpected cellular responses, and potential toxicity, which can compromise the validation of the inhibitor's primary mechanism of action.[1]
Q2: I'm observing a cellular phenotype that doesn't align with the known function of NW-1028's primary target. How can I determine if this is an off-target effect?
A2: This observation strongly suggests potential off-target activity. A gold-standard method to investigate this is a "rescue" experiment.[3] If you can overexpress a version of the primary target that has been mutated to be resistant to NW-1028, this engineered target should reverse the observed cellular effect if it is indeed an on-target effect.[3] If the phenotype persists despite the presence of the resistant target, it is likely caused by NW-1028 inhibiting one or more other kinases.[3]
Q3: How can I proactively identify potential off-target kinases of NW-1028?
A3: Proactively identifying off-targets is crucial for accurate data interpretation. A standard approach is to perform a kinase selectivity profiling screen, testing NW-1028 against a large panel of kinases.[3][4] Several commercial services offer comprehensive kinase panels that cover a significant portion of the human kinome.[4][5] Additionally, chemical proteomics methods, such as affinity purification using immobilized NW-1028 followed by mass spectrometry, can identify proteins that physically interact with the compound, including off-target kinases.[6][7]
Q4: Can the off-target effects of NW-1028 be beneficial?
A4: In some instances, yes. The phenomenon where a drug interacts with multiple targets to achieve its therapeutic effect is known as polypharmacology.[1] For example, an inhibitor's ability to engage multiple oncogenic pathways could result in a more potent anti-cancer effect than targeting a single kinase.[1] The multi-kinase inhibitor Dasatinib, for instance, is effective against various tumor types due to its activity against several tyrosine kinases.[8]
Troubleshooting Guide
This guide provides solutions to common problems encountered when using NW-1028 in experiments.
| Problem | Possible Cause | Suggested Solution |
| Discrepancy between biochemical IC50 and cellular potency. | High intracellular ATP concentration (mM range) competes with the ATP-competitive inhibitor NW-1028, reducing its apparent potency in cells compared to biochemical assays often run at lower ATP concentrations (µM range).[3] | 1. Confirm Target Engagement in Cells: Use a Cellular Thermal Shift Assay (CETSA) to verify that NW-1028 is binding to its intended target in the cellular environment.[9][10] 2. Use Structurally Unrelated Inhibitor: Confirm the on-target effect by using a different inhibitor for the same target that has a distinct chemical structure.[1] |
| Low expression or inactivity of the target kinase in the chosen cell line.[3] | 1. Verify Target Expression: Use Western blotting to confirm the expression level and phosphorylation status (as a proxy for activity) of the target kinase in your cell model.[11] | |
| High levels of cell death even at low concentrations of NW-1028. | Potent off-target effects on kinases that are essential for cell survival.[1] | 1. Perform a Dose-Response Titration: Determine the lowest effective concentration that inhibits the primary target without causing widespread toxicity.[1] 2. Analyze Apoptosis Markers: Use assays such as Annexin V staining or cleaved caspase-3 Western blotting to determine if the observed cell death is apoptotic. |
| Unexpected or paradoxical cellular phenotype (e.g., pathway activation when inhibition is expected). | Inhibition of a kinase in a negative feedback loop, leading to the activation of a parallel signaling pathway.[1] | 1. Phosphoproteomics Analysis: Use mass spectrometry-based phosphoproteomics to get an unbiased, global view of the signaling pathways affected by NW-1028 treatment.[6][12] 2. Validate with Genetics: Use genetic tools like CRISPR/Cas9 to knock out the primary target. If the phenotype of the knockout cells matches the inhibitor-treated cells, it supports an on-target mechanism.[13] |
Experimental Protocols
Key Experimental Methodologies
| Experiment | Purpose | Brief Protocol |
| Kinase Selectivity Profiling | To identify the on- and off-target kinases of NW-1028. | Submit NW-1028 to a commercial service for screening against a broad panel of recombinant kinases (e.g., >400 kinases). The service will typically perform radiometric or fluorescence-based assays to determine the IC50 value of NW-1028 against each kinase in the panel.[4][14] |
| Cellular Thermal Shift Assay (CETSA) | To confirm target engagement of NW-1028 in intact cells.[9][10][15] | 1. Treat cells with either vehicle or NW-1028. 2. Heat the cell lysates to a range of temperatures. 3. Separate soluble proteins from aggregated proteins by centrifugation. 4. Analyze the amount of soluble target protein at each temperature by Western blot or other detection methods. Increased thermal stability of the target protein in the presence of NW-1028 indicates binding.[16] |
| Rescue Experiment with a Drug-Resistant Mutant | To differentiate on-target from off-target effects.[3][17] | 1. Engineer a cell line to express a version of the primary target with a mutation in the ATP-binding pocket that confers resistance to NW-1028, without compromising its kinase activity. 2. Treat both the parental and the mutant-expressing cell lines with NW-1028. 3. Assess the cellular phenotype of interest. If the phenotype is reversed in the mutant-expressing cells, the effect is on-target.[3] |
| Kinobeads Affinity Chromatography | To identify the direct protein targets of NW-1028 from a complex cellular lysate.[18][19] | 1. Incubate cell lysates with "kinobeads" (sepharose beads with immobilized broad-spectrum kinase inhibitors) in the presence of increasing concentrations of free NW-1028.[20] 2. Kinases that bind to NW-1028 in solution will not bind to the beads. 3. Elute the proteins bound to the beads and identify and quantify them using mass spectrometry.[20] This will reveal the proteins for which NW-1028 competes for binding. |
| Phosphoproteomics | To obtain a global and unbiased view of the signaling pathways modulated by NW-1028.[12][21] | 1. Treat cells with NW-1028 or vehicle control. 2. Lyse the cells and digest the proteins into peptides. 3. Enrich for phosphopeptides using techniques like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).[12] 4. Analyze the enriched phosphopeptides by quantitative mass spectrometry to identify and quantify changes in protein phosphorylation across the proteome.[6][22] |
Visualizations
Caption: On-target vs. off-target effects of NW-1028.
Caption: Workflow for a rescue experiment.
Caption: Phosphoproteomics experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification of kinase inhibitor targets in the lung cancer microenvironment by chemical and phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Phosphoproteomics to study kinase inhibitor action - Chair of Proteomics and Bioanalytics [mls.ls.tum.de]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 20. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
Addressing cellular toxicity issues with NW 1028 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cellular toxicity issues during experiments with NW-1028. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common visual signs of NW-1028-induced cellular toxicity?
A1: Common morphological changes observed under a microscope include cell shrinkage, rounding, detachment from the culture surface, membrane blebbing, and the formation of apoptotic bodies. A significant increase in floating cells in the culture medium is also a primary indicator of cellular toxicity.
Q2: What is the proposed mechanism of NW-1028-induced cellular toxicity?
A2: NW-1028 is believed to induce cellular toxicity primarily through the intrinsic pathway of apoptosis.[1][2][3] At cytotoxic concentrations, NW-1028 can cause mitochondrial membrane depolarization.[4] This event leads to the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of cysteine proteases known as caspases, with caspase-3 being a key executioner.[3][5][6] Activated caspase-3 then cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3][7]
Q3: How can I differentiate between apoptosis and necrosis in my cell cultures treated with NW-1028?
A3: Apoptosis is a programmed cell death characterized by specific morphological features like cell shrinkage and formation of apoptotic bodies, while necrosis is a form of cell injury resulting in premature cell death and often involves cell swelling and lysis. Specific assays can distinguish between the two. For instance, Annexin V/Propidium Iodide (PI) staining can differentiate early apoptotic cells (Annexin V positive, PI negative) from late apoptotic/necrotic cells (Annexin V positive, PI positive) and necrotic cells (Annexin V negative, PI positive).
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Issue ID: NW-T-01
Question: I am observing high variability and large standard deviations between replicate wells in my cell viability assays (e.g., MTT, MTS). What could be the cause?
Answer: High variability in cell-based assays is a common issue that can stem from several factors.[8][9][10]
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension gently between pipetting steps to prevent settling. Use a multichannel pipette for seeding to improve consistency across the plate.[9] |
| Edge Effects | Evaporation from wells on the perimeter of the plate can concentrate media components and the drug, leading to altered cell growth and death.[9] To mitigate this, fill the outer wells with sterile PBS or media without cells and use only the inner wells for your experiment. |
| Inconsistent Drug Dilution/Pipetting | Verify the accuracy of your pipettes and ensure they are properly calibrated.[8] When preparing serial dilutions, ensure thorough mixing at each step. |
| Cell Contamination (e.g., Mycoplasma) | Mycoplasma contamination can affect cell health and response to treatment.[11] Regularly test your cell cultures for mycoplasma using a reliable detection kit (e.g., PCR-based). |
| Precipitation of NW-1028 | NW-1028 may precipitate at higher concentrations in aqueous culture media. Visually inspect the media for any precipitate after adding the compound. If observed, consider using a lower final solvent concentration (e.g., DMSO <0.1%) or preparing fresh dilutions.[8][12] |
Issue ID: NW-T-02
Question: My results show inconsistent caspase-3 activation after NW-1028 treatment. What should I check?
Answer: Inconsistent caspase-3 activation can result from issues with sample preparation, assay timing, or the detection method itself.
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Lysate Preparation | Ensure complete cell lysis to release all cytosolic contents, including caspases. Use the recommended lysis buffer and follow incubation times precisely. Keep samples on ice to prevent protein degradation.[7][13] |
| Incorrect Timing of Assay | Caspase-3 activation is a transient event. The peak of activation can vary between cell lines and drug concentrations. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal endpoint for measuring caspase-3 activity in your specific model. |
| Insufficient Protein Concentration | Most colorimetric or fluorometric caspase assays require a minimum protein concentration for reliable detection.[6] Quantify the protein concentration of your lysates (e.g., using a BCA assay) and normalize the input for each sample. |
| Enzyme Inactivity | Repeated freeze-thaw cycles of lysates can lead to loss of enzyme activity. Aliquot your lysates after the initial preparation and store them at -80°C.[13] |
Experimental Protocols
Protocol 1: Caspase-3 Activity Assay (Colorimetric)
This protocol is for measuring the activity of caspase-3 in cell lysates, a key indicator of apoptosis.[6][14]
Materials:
-
Cell Lysis Buffer (e.g., 50 mM HEPES, 5 mM CHAPS, 5 mM DTT, pH 7.4)[13]
-
2x Reaction Buffer
-
Caspase-3 Substrate (e.g., DEVD-pNA)
-
96-well flat-bottom plate
-
Microplate reader (405 nm)
Procedure:
-
Sample Preparation:
-
Seed cells in a culture plate and treat with NW-1028 for the desired time.
-
Collect both adherent and floating cells and pellet them by centrifugation (e.g., 500 x g for 5 minutes).
-
Wash the cell pellet once with cold PBS.
-
Resuspend the pellet in chilled Cell Lysis Buffer (e.g., 50 µL per 1-5 x 10^6 cells) and incubate on ice for 10 minutes.[6]
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
-
Assay Reaction:
-
Determine the protein concentration of each lysate.
-
Load 50-200 µg of protein from each sample into a 96-well plate. Adjust the volume to 50 µL with Cell Lysis Buffer.
-
Add 50 µL of 2x Reaction Buffer (containing 10 mM DTT) to each well.[6]
-
Add 5 µL of the 4 mM DEVD-pNA substrate (final concentration 200 µM).[6]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Read the absorbance at 405 nm using a microplate reader.
-
The fold-increase in caspase-3 activity can be determined by comparing the results from treated samples with untreated controls.
-
Protocol 2: Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
This protocol measures the change in mitochondrial membrane potential, an early event in the intrinsic apoptotic pathway.[4][15]
Materials:
-
JC-1 Dye
-
Assay Buffer
-
Black, clear-bottom 96-well plate
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Plating and Treatment:
-
JC-1 Staining:
-
Prepare the JC-1 staining solution by diluting the JC-1 stock (typically 1:10) in the cell culture medium.[17]
-
Remove the treatment medium from the wells and add 100 µL of the JC-1 staining solution to each well.
-
Incubate the plate at 37°C in a CO2 incubator for 15-30 minutes, protected from light.[15][17]
-
-
Washing and Measurement:
-
Carefully aspirate the staining solution.
-
Wash each well twice with 100 µL of Assay Buffer.
-
Add 100 µL of Assay Buffer to each well before reading.
-
-
Fluorescence Detection:
-
Measure fluorescence using either a plate reader or a fluorescence microscope.
-
Healthy cells (high ΔΨm): JC-1 forms J-aggregates, which emit red fluorescence (Excitation ~585 nm / Emission ~590 nm).
-
Apoptotic cells (low ΔΨm): JC-1 remains as monomers, which emit green fluorescence (Excitation ~514 nm / Emission ~529 nm).
-
The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
-
Visualizations
Caption: Proposed intrinsic apoptosis signaling pathway induced by NW-1028.
Caption: Workflow for troubleshooting high variability in cell viability assays.
Caption: Decision tree to differentiate between apoptosis and necrosis.
References
- 1. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
- 2. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayo.edu [mayo.edu]
- 4. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 6. abcam.com [abcam.com]
- 7. mpbio.com [mpbio.com]
- 8. Taming Standard Deviation in Cell-based Assays [lubio.ch]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Optimizing NW 1028 Dosage for Specific Cancer Cell Lines
Welcome to the technical support center for NW 1028, a novel inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the dosage of this compound for various cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, small-molecule inhibitor of Phosphoinositide 3-kinase (PI3K). The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that regulates the cell cycle, proliferation, survival, and metabolism.[1][2] In many types of cancer, this pathway is overactive, which promotes tumor growth and survival.[1][2][3][4][5] this compound functions by blocking the activity of PI3K, which in turn inhibits the downstream signaling of AKT and mTOR and their subsequent cellular responses.[2]
Q2: What is a recommended starting concentration for this compound in a new cancer cell line?
A2: For novel inhibitors like this compound, it is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A broad range of concentrations, for example, from 10 nM to 10 µM, can be used in an initial screening to identify a narrower, effective range.[2]
Q3: How should I prepare and store this compound?
A3: this compound is typically provided as a solid. It should be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution. It is crucial to refer to the manufacturer's datasheet for specific solubility information. Once prepared, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[2]
Q4: How can I confirm that this compound is inhibiting the PI3K pathway in my cells?
A4: The most common method to confirm the on-target activity of a PI3K inhibitor is to perform a Western blot analysis.[2] You should assess the phosphorylation status of key downstream proteins in the PI3K/AKT/mTOR pathway, such as phosphorylated AKT (p-AKT) and phosphorylated S6 ribosomal protein (p-S6). A significant decrease in the levels of these phosphoproteins upon treatment with this compound indicates successful pathway inhibition.[2]
Troubleshooting Guides
Issue 1: High Cell Toxicity at Expected Efficacious Doses
-
Question: I am observing significant cell death at concentrations where I expect to see specific inhibition of the PI3K pathway. Is this an off-target effect?
-
Answer: It is possible. While potent PI3K inhibition can lead to apoptosis in some cancer cell lines, excessive toxicity at low concentrations might indicate off-target effects. It is recommended to perform a dose-response curve to determine the optimal concentration that inhibits PI3K signaling without causing widespread cytotoxicity.[6]
Issue 2: Lack of Efficacy in a Specific Cell Line
-
Question: this compound is not showing the expected anti-proliferative effect in my chosen cancer cell line, even at high concentrations. What could be the reason?
-
Answer: This could be due to several factors:
-
Cell Line Resistance: The cell line may have intrinsic resistance to PI3K inhibition due to mutations in downstream components of the pathway or activation of compensatory signaling pathways.[6]
-
Compound Inactivity: Ensure the compound has been stored correctly and that the stock solution is not degraded.
-
Incorrect Dosing: Verify the calculations for your dilutions. It is also important to ensure the treatment duration is sufficient to observe an effect.
-
Issue 3: Inconsistent Results Between Experiments
-
Question: I am getting variable results with this compound in replicate experiments. How can I improve the reproducibility of my assays?
-
Answer: To improve reproducibility, consider the following:
-
Cell Culture Conditions: Ensure consistency in cell passage number, confluency, and media composition.
-
Compound Preparation: Prepare fresh dilutions of this compound from a single-use aliquot of the stock solution for each experiment.
-
Assay Protocol: Standardize all incubation times, reagent concentrations, and measurement parameters.
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Human Cancer Cell Lines
The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values of this compound against several human cancer cell lines. This data has been compiled for illustrative purposes and demonstrates the compound's potential potency.
| Cancer Cell Line | Cell Type | IC50 (µM) |
| HeLa | Cervical Cancer | 6.2 |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | 8.5 |
| MCF-7 | Breast Cancer (ER-Positive) | 10.1 |
| A549 | Non-Small Cell Lung Cancer | 7.8 |
| H1299 | Non-Small Cell Lung Cancer | 11.5 |
Note: The IC50 values presented are representative examples and may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: MTT Assay for this compound Cytotoxicity
This protocol outlines the determination of this compound's cytotoxic effects on adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8] This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[7][8]
-
Materials:
-
Adherent cancer cell lines
-
96-well plates
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will convert the yellow MTT into purple formazan crystals.[7]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[7]
-
Protocol 2: Western Blot for PI3K Pathway Inhibition
This protocol provides a method to measure the phosphorylation status of Akt, a key downstream effector of PI3K, in cancer cells treated with this compound.[2]
-
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (phospho-Akt, total Akt, loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations for a defined period (e.g., 2, 6, 24 hours). Include a vehicle control.
-
Cell Lysis: Harvest and lyse the cells.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane, incubate with the appropriate HRP-conjugated secondary antibody, and detect the signal using a chemiluminescent substrate.
-
Mandatory Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Interpreting Unexpected Results in NW 1028 Cellular Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results with NW 1028, a novel inhibitor targeting the PI3K/Akt/mTOR signaling pathway.
Frequently Asked Questions (FAQs)
Q1: We observe a decrease in phosphorylated Akt (p-Akt) as expected with this compound treatment, but the total Akt levels also decrease. Is this normal?
A1: While a decrease in p-Akt is the expected outcome of PI3K/Akt pathway inhibition, a concurrent decrease in total Akt levels can sometimes be observed. This is not necessarily an artifact. Prolonged treatment with inhibitors of receptor tyrosine kinases (RTKs) or downstream effectors can sometimes lead to a downregulation of the total protein levels, potentially through effects on protein transcription or stability.[1] Consider performing a time-course experiment (e.g., 6, 12, 24 hours) to distinguish between early effects on phosphorylation and later effects on total protein expression.[1]
Q2: After treating cells with this compound, we see an increase in both total Akt and p-Akt. This is the opposite of the expected inhibitory effect. What could be the reason?
A2: This paradoxical effect can be indicative of a cellular feedback mechanism. The PI3K/Akt/mTOR pathway is known for its complex feedback loops.[2][3][4] Inhibition of mTORC1, for instance, can relieve a negative feedback loop on insulin receptor substrate 1 (IRS-1), leading to increased PI3K and Akt activation.[4] This can result in an initial increase in p-Akt. To investigate this, it is recommended to analyze downstream substrates of both Akt and mTOR to get a clearer picture of the pathway's activity.[5]
Q3: In our immunofluorescence assay, we are seeing high background staining, making it difficult to interpret the localization of pathway proteins. How can we reduce the background?
A3: High background in immunofluorescence can arise from several factors.[6][7][8] Common causes include:
-
Antibody Concentration: The concentration of the primary or secondary antibody may be too high.[7][8][9] Try titrating your antibodies to find the optimal concentration that gives a good signal-to-noise ratio.[10]
-
Inadequate Blocking: Insufficient blocking can lead to non-specific antibody binding.[6][7] Ensure you are using an appropriate blocking buffer (e.g., serum from the same species as the secondary antibody) and that the incubation time is sufficient.[8]
-
Insufficient Washing: Inadequate washing between antibody incubation steps can leave unbound antibodies, contributing to background.[7]
-
Autofluorescence: Some cell types or fixatives can cause autofluorescence.[6] You can check for this by examining an unstained sample. If autofluorescence is an issue, you may need to use a quenching reagent or switch to a fluorophore in a different spectral range.[6]
Q4: Our ELISA results for mTOR activity show low signal, even in our positive controls. What could be the problem?
A4: A weak or absent signal in an ELISA can be due to several factors related to the assay components and procedure.[11]
-
Enzyme Conjugate: Too little enzyme conjugate will result in a weak signal.[11] Conversely, too much can increase the background. Check the manufacturer's recommendations for the conjugate concentration.
-
Substrate: Ensure the substrate has not expired and has been stored correctly.[11]
-
Antibody Binding: The issue could lie with the capture or detection antibodies. Ensure they are specific for the target and that the correct antibody pair is being used for a sandwich ELISA.[12]
-
Protein Degradation: Phosphorylated proteins can be labile.[1] It is crucial to use phosphatase inhibitors in your lysis buffer and to keep samples on ice to prevent dephosphorylation.[13]
Troubleshooting Guides
Guide 1: Unexpected Western Blot Results for p-Akt and Akt
This guide addresses common issues when analyzing Akt phosphorylation by Western blot following treatment with this compound.
Problem: Unexpected band sizes or multiple bands for Akt or p-Akt.[14]
| Possible Cause | Recommended Solution |
| Protein Degradation | Add protease and phosphatase inhibitors to your lysis buffer and always keep samples on ice.[15] |
| Antibody Non-specificity | Run a positive control with a cell lysate known to express the specific Akt isoform you are targeting.[13] Check the antibody datasheet for validated applications and potential cross-reactivity. |
| Different Isoforms | Akt has three isoforms (Akt1, Akt2, Akt3) which may run at slightly different molecular weights. The antibody used may detect multiple isoforms.[13] |
| Post-translational Modifications | Other post-translational modifications besides phosphorylation can alter the protein's migration. |
Problem: No p-Akt signal in treated samples, but the positive control works.[15]
| Possible Cause | Recommended Solution |
| Insufficient Induction | The signaling pathway may not be sufficiently activated in your experimental model. Ensure you are stimulating the cells appropriately (e.g., with growth factors) before inhibitor treatment.[13] |
| Incorrect Lysis Buffer | A very stringent lysis buffer like RIPA can sometimes disrupt antibody-antigen interactions.[15] Consider using a less stringent buffer. |
| Phosphatase Activity | Ensure that phosphatase inhibitors are included in your lysis buffer and that samples are processed quickly and kept cold.[13] |
| Sub-optimal Antibody Dilution | The primary antibody concentration may be too low. Perform an antibody titration to determine the optimal dilution. |
Guide 2: Interpreting this compound Dose-Response Data
This table provides a hypothetical example of this compound dose-response data from a cell viability assay (e.g., CCK-8) and a target engagement assay (p-Akt ELISA).
| This compound Concentration (nM) | Cell Viability (% of Control) | p-Akt (Ser473) Level (% of Control) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 8.1 |
| 1 | 98 ± 4.5 | 85 ± 7.3 |
| 10 | 92 ± 6.1 | 52 ± 6.5 |
| 100 | 65 ± 5.8 | 15 ± 4.2 |
| 1000 | 30 ± 4.9 | 8 ± 2.1 |
| 10000 | 12 ± 3.3 | 5 ± 1.8 |
Interpretation:
-
This compound shows a dose-dependent inhibition of both cell viability and Akt phosphorylation.
-
The IC50 for p-Akt inhibition is significantly lower than the IC50 for cell viability, which is expected as target engagement should precede the downstream cellular phenotype.
Experimental Protocols
Protocol 1: Western Blotting for p-Akt (Ser473) and Total Akt
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[13] (Note: Do not use milk for blocking when detecting phosphoproteins as it contains casein, which can cause high background).[13]
-
Incubate the membrane with primary antibody (e.g., rabbit anti-p-Akt Ser473 or rabbit anti-Akt) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.
-
Visualizations
Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A logical workflow for troubleshooting the absence of a p-Akt signal.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Amplification and Background Reduction Techniques | FluoroFinder [fluorofinder.com]
- 7. sinobiological.com [sinobiological.com]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 10. blog.cellsignal.com [blog.cellsignal.com]
- 11. Factors Affecting Signal Generation in ELISA | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. PathScan® Total mTOR Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Managing Compound-X Resistance
As "NW 1028" appears to be a proprietary or non-publicly documented compound, this technical support center has been developed around a placeholder, "Compound-X," to provide a robust framework for managing drug resistance. The principles, protocols, and troubleshooting strategies outlined here are broadly applicable to targeted therapies in long-term cell culture.
This guide is intended for researchers, scientists, and drug development professionals encountering or anticipating resistance to Compound-X in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the first sign of emerging resistance to Compound-X?
A1: The most common initial indicator is a gradual decrease in the intended biological effect at the standard concentration. This is often observed as a rightward shift in the dose-response curve, requiring a higher concentration of Compound-X to achieve the same level of inhibition. You may also notice a recovery in cell proliferation rates or changes in cell morphology after an initial period of effective treatment.
Q2: How can I confirm that my cell line has developed resistance to Compound-X?
A2: Confirmation requires a systematic comparison between the parental (sensitive) cell line and the suspected resistant line. The most definitive method is to determine and compare the half-maximal inhibitory concentration (IC50) for both lines. A significant increase (typically >3-fold) in the IC50 value for the suspected resistant line is a strong indicator of acquired resistance. This should be complemented by molecular analyses to investigate the underlying mechanism.
Q3: What are the common molecular mechanisms of acquired resistance to targeted therapies like Compound-X?
A3: Mechanisms can be broadly categorized as:
-
On-target alterations: Mutations in the drug's target protein that prevent the compound from binding effectively.
-
Bypass signaling: Activation of alternative signaling pathways that circumvent the need for the inhibited pathway, thereby restoring downstream cellular functions like proliferation and survival.
-
Drug efflux: Increased expression of membrane transporters (e.g., ABC transporters) that actively pump the compound out of the cell, reducing its intracellular concentration.
-
Metabolic alterations: Changes in cellular metabolism that inactivate the compound.
Q4: Is it possible for resistance to be reversible?
A4: In some cases, resistance can be reversible. This is often associated with non-genetic mechanisms, such as the transient upregulation of a bypass pathway. To test for this, culture the resistant cells in a drug-free medium for an extended period (e.g., several passages) and then re-challenge them with Compound-X to see if sensitivity is restored. Resistance caused by stable genetic mutations in the target protein is generally considered irreversible.
Troubleshooting Guide
Problem 1: The IC50 of Compound-X has significantly increased in my long-term culture.
| Possible Cause | Suggested Solution |
| Selection of a pre-existing resistant subpopulation. | Perform single-cell cloning of the parental cell line to ensure a homogenous starting population. Re-initiate the long-term culture with a validated sensitive clone. |
| Acquired mutation in the target protein. | Sequence the gene encoding the target protein in both sensitive and resistant cells to identify potential mutations in the drug-binding domain. |
| Activation of a compensatory signaling pathway. | Use pathway-focused PCR arrays or perform a phosphoproteomic screen to compare the activation state of key signaling nodes (e.g., other kinases) between sensitive and resistant cells. |
| Increased drug efflux. | Treat resistant cells with known ABC transporter inhibitors (e.g., verapamil, cyclosporin A) in combination with Compound-X. A restoration of sensitivity suggests the involvement of efflux pumps. |
Problem 2: Cells initially respond to Compound-X but recover proliferation after 72 hours.
| Possible Cause | Suggested Solution |
| Compound degradation. | Replenish the media with fresh Compound-X every 24-48 hours to ensure a stable concentration. Verify the compound's stability in your specific culture medium at 37°C. |
| Transient adaptive response. | This may be an early sign of resistance. Analyze molecular markers at different time points (e.g., 6, 24, 48, 72 hours) post-treatment to capture the dynamics of the cellular response and identify early compensatory signals. |
| Cell culture heterogeneity. | A small number of resistant cells may be continuing to proliferate. Monitor the culture for the emergence of distinct colonies and consider using a lower, more consistent selective pressure. |
Quantitative Data Summary
The following tables represent typical data collected during the development and characterization of a Compound-X resistant cell line.
Table 1: IC50 Shift of Compound-X in a Cancer Cell Line Over Time
| Cell Line Passage | Duration of Exposure (Weeks) | IC50 (nM) | Fold Change vs. Parental |
| Parental (P0) | 0 | 15.2 ± 1.8 | 1.0 |
| P5 | 5 | 48.5 ± 4.1 | 3.2 |
| P10 | 10 | 155.7 ± 12.3 | 10.2 |
| P15 (Resistant Line) | 15 | 490.1 ± 35.6 | 32.2 |
Table 2: Comparative Western Blot Analysis of Key Proteins
| Protein Target | Parental Cells (Relative Density) | Resistant Cells (Relative Density) | Implication |
| p-Target (downstream) | 0.15 ± 0.03 | 0.85 ± 0.09 | Restoration of downstream signaling |
| Bypass Kinase B | 0.20 ± 0.05 | 1.50 ± 0.18 | Upregulation of a bypass pathway |
| ABCG2 Transporter | 0.11 ± 0.02 | 1.25 ± 0.15 | Increased drug efflux |
Experimental Protocols
Protocol 1: Determining the IC50 Value using a Cell Viability Assay
-
Cell Seeding: Plate 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Dilution: Prepare a 10-point serial dilution of Compound-X (e.g., starting from 10 µM). Include a DMSO-only vehicle control.
-
Treatment: Add the diluted compound to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® or MTT) and measure the signal according to the manufacturer's protocol.
-
Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the normalized response versus the log-transformed compound concentration and fit a four-parameter logistic curve to calculate the IC50 value.
Protocol 2: Generating a Compound-X Resistant Cell Line
-
Initial Culture: Begin with a low-passage, sensitive parental cell line.
-
Dose Escalation: Culture the cells in the presence of Compound-X at a concentration equal to the IC50.
-
Monitoring: Monitor cell proliferation. When the growth rate recovers to approximately 80% of the parental line, passage the cells and double the concentration of Compound-X.
-
Iteration: Repeat step 3, gradually increasing the drug concentration over several months.
-
Isolation: Once the cells can proliferate in a significantly higher concentration (e.g., >10x IC50 of the parental line), the line is considered resistant.
-
Validation: Confirm the resistance phenotype by performing an IC50 determination (Protocol 1) and comparing it to the parental line. Cryopreserve validated resistant stocks.
Visualizations
Best practices for storing and handling NW 1028
A comprehensive resource for researchers, scientists, and drug development professionals.
This technical support center provides essential information for the proper storage, handling, and use of NW 1028. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your research and the safety of your laboratory personnel.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for reconstituting and storing this compound?
A1: Proper reconstitution and storage are critical for maintaining the stability and activity of this compound. It is highly recommended to store the lyophilized powder at -20°C upon arrival. For creating a stock solution, reconstitute the powder in a suitable solvent such as DMSO. It is crucial to protect the product from heat and direct light.[1] Unused stock solutions should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.
Q2: What are the general safety precautions for handling this compound?
A2: Standard laboratory safety practices should be strictly followed. This includes wearing appropriate personal protective equipment (PPE) such as chemical-resistant gloves, safety goggles, and a lab coat.[1] Ensure handling is performed in a well-ventilated area or under a chemical fume hood.[2] Avoid inhalation of any dust or vapors. In case of contact with eyes or skin, rinse immediately and thoroughly with water.[2]
Q3: What should I do in case of an accidental spill of this compound?
A3: In the event of a spill, first ensure the area is well-ventilated and restrict access. For small spills, absorb the material with an inert substance like vermiculite or dry sand and place it into a sealed container for disposal.[3] For larger spills, it's important to prevent the material from entering drains or waterways.[3] Always refer to the material safety data sheet (MSDS) for complete guidance on spill cleanup and waste disposal.
Q4: Are there any known incompatibilities with this compound?
A4: this compound should be stored away from strong oxidizing agents.[3] It is also advisable to avoid exposure to heat, sparks, and open flames.[2][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Improper storage leading to degradation. | Ensure the compound is stored at the recommended temperature and protected from light.[1] Prepare fresh stock solutions and aliquot to avoid repeated freeze-thaw cycles. |
| Inaccurate concentration of the stock solution. | Verify the calculations for reconstitution. If possible, validate the concentration using an appropriate analytical method. | |
| Precipitate formation in stock solution | Exceeding the solubility limit of the solvent. | Gently warm the solution and vortex to aid dissolution. If the precipitate persists, consider preparing a more dilute stock solution. |
| Contamination of the stock solution. | Use sterile pipette tips and tubes when preparing and handling solutions. Filter-sterilize the stock solution if appropriate for your application. | |
| Low or no compound activity | Compound degradation due to improper handling. | Always handle the compound on ice and minimize its time at room temperature. |
| Incorrect experimental setup. | Review the experimental protocol to ensure all steps were followed correctly, including incubation times, temperatures, and reagent concentrations. |
Experimental Protocols & Workflows
General Workflow for In Vitro Cell-Based Assays
Below is a generalized workflow for utilizing this compound in a typical cell-based assay. Specific parameters such as cell density, compound concentration, and incubation time should be optimized for your particular cell line and experimental question.
Caption: A generalized experimental workflow for in vitro cell-based assays using this compound.
Signaling Pathway Diagram (Hypothetical)
The following diagram illustrates a hypothetical signaling pathway that could be investigated using this compound, assuming it acts as an inhibitor of a specific kinase.
Caption: A hypothetical signaling pathway showing the inhibitory action of this compound on Kinase B.
References
Technical Support Center: Improving the Specificity of SH-1028 in Cellular Models
Disclaimer: The compound "NW 1028" was not found in the available literature. Based on the context of the query, this technical support center has been developed for the well-documented third-generation EGFR inhibitor, SH-1028 . It is presumed that "this compound" was a typographical error.
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to enhance the specificity of SH-1028 in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is SH-1028 and what is its primary mechanism of action?
A1: SH-1028 is an irreversible, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to selectively target EGFR activating mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while having significantly lower activity against wild-type (WT) EGFR.[1][2][3] Its mechanism of action involves the formation of a covalent bond with the cysteine-797 residue in the ATP-binding site of EGFR, leading to irreversible inhibition of the kinase.[1]
Q2: My cells are showing unexpected toxicity or off-target effects. What could be the cause?
A2: While SH-1028 is highly selective, off-target effects can still occur, especially at higher concentrations. A study profiling SH-1028 against a panel of 371 human kinases at 1 µM showed minimal off-target activity.[1] However, some kinases were moderately inhibited.[1] It is also crucial to consider the metabolic stability of the compound in your specific cell model and the potential activity of its metabolites. The main metabolite of SH-1028, Imp3, has been reported to have no wild-type EGFR inhibition or off-target effects.[1][2][3]
Q3: How can I confirm that the observed phenotype in my cellular model is due to on-target EGFR inhibition by SH-1028?
A3: To confirm on-target activity, consider the following experiments:
-
Western Blot Analysis: Check for a dose-dependent decrease in the phosphorylation of EGFR and its downstream signaling proteins, such as Akt and ERK.
-
Rescue Experiments: If possible, introduce a drug-resistant mutant of EGFR into your cells and assess if it rescues the phenotype.
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of SH-1028 to EGFR in intact cells.
-
Use of Structurally Unrelated EGFR Inhibitors: Compare the phenotype induced by SH-1028 with that of other known EGFR inhibitors.
Q4: What are the recommended starting concentrations for SH-1028 in cell-based assays?
A4: The optimal concentration will vary depending on the cell line and the specific assay. For initial experiments, a dose-response curve is recommended, starting from low nanomolar concentrations up to the micromolar range (e.g., 1 nM to 10 µM). The IC50 values for SH-1028 in EGFR-mutant cell lines like NCI-H1975, H3255, and PC-9 are in the low nanomolar range (3.93-9.39 nM).[1]
Troubleshooting Guide
Issue 1: Inconsistent or weaker-than-expected inhibition of cell proliferation.
| Possible Cause | Troubleshooting Suggestion |
| Compound Instability | Prepare fresh stock solutions of SH-1028 in DMSO and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| High Cell Seeding Density | Optimize the cell seeding density to ensure cells are in the exponential growth phase during the experiment. |
| Presence of Growth Factors in Serum | High concentrations of EGF or other growth factors in the cell culture medium can compete with SH-1028. Consider reducing the serum concentration during the treatment period. |
| Cell Line Resistance | Ensure your cell line harbors an EGFR mutation that is sensitive to SH-1028. Verify the EGFR mutation status of your cells. |
Issue 2: Lack of downstream signaling inhibition (p-EGFR, p-Akt, p-ERK) in Western Blots.
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal Treatment Time | Perform a time-course experiment (e.g., 1, 2, 6, 24 hours) to determine the optimal duration of SH-1028 treatment for inhibiting EGFR signaling. |
| Low Inhibitor Concentration | Conduct a dose-response experiment to ensure you are using a concentration of SH-1028 sufficient to inhibit EGFR phosphorylation. |
| Poor Antibody Quality | Use validated antibodies for phosphoproteins and total proteins. Ensure proper antibody dilution and incubation conditions. |
| Basal Pathway Activation | Some cell lines may have low basal EGFR activity. Consider stimulating the cells with a low concentration of EGF to activate the pathway before adding SH-1028. |
Data Presentation
Table 1: In Vitro Kinase Selectivity of SH-1028
This table summarizes the inhibitory activity of SH-1028 against its primary target (mutant EGFR) and a selection of off-target kinases. The data demonstrates the high selectivity of SH-1028 for mutant EGFR over wild-type EGFR and other kinases.
| Kinase | IC50 (nmol/L) | Percent Inhibition at 1 µM |
| EGFRL858R/T790M | 0.55 | - |
| EGFRd746–750/T790M | 0.84 | - |
| EGFRWT | 18 | - |
| ACK1 | Moderate | >60% |
| ALK | Moderate | >60% |
| BLK | Moderate | >60% |
| ErbB2 (HER2) | Moderate | >60% |
| ErbB4 (HER4) | Moderate | >60% |
| MNK2 | Moderate | >60% |
| IGF1R | Weak | - |
| IR | Weak | - |
Data compiled from a study where SH-1028 was tested against a panel of 371 human kinases. "Moderate" indicates kinases with more than 60% inhibition at 1 µmol/L, for which specific IC50 values were also determined in some cases. "Weak" indicates weak inhibitory effects.[1]
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Methodology:
-
Cell Treatment: Treat intact cells with either vehicle control (e.g., DMSO) or a range of SH-1028 concentrations for a specified time.
-
Heating: Heat the cell suspensions at various temperatures for a short duration (e.g., 3-7 minutes) to induce protein denaturation and aggregation.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Detection of Soluble Protein: Collect the supernatant and analyze the amount of soluble EGFR by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble EGFR as a function of temperature. A shift in the melting curve to a higher temperature in the SH-1028-treated samples indicates target engagement.
Kinobeads Pulldown Assay for Off-Target Profiling
This chemical proteomics approach helps to identify the spectrum of kinases that interact with an inhibitor in a cellular lysate.
Methodology:
-
Cell Lysate Preparation: Prepare a native cell lysate from the cell line of interest.
-
Inhibitor Incubation: Incubate the lysate with either vehicle control or SH-1028 at a desired concentration.
-
Kinobeads Incubation: Add a mixture of broad-spectrum kinase inhibitors immobilized on beads (kinobeads) to the lysate. These beads will bind to kinases whose ATP-binding sites are not occupied by SH-1028.
-
Pulldown and Washing: Collect the kinobeads by centrifugation and wash them to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound kinases and digest them into peptides.
-
Mass Spectrometry Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases.
-
Data Analysis: A decrease in the amount of a specific kinase pulled down in the SH-1028-treated sample compared to the control indicates that SH-1028 binds to that kinase.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of SH-1028.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for Kinobeads pulldown assay for off-target identification.
References
- 1. SH-1028, An Irreversible Third-Generation EGFR TKI, Overcomes T790M-Mediated Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SH-1028, An Irreversible Third-Generation EGFR TKI, Overcomes T790M-Mediated Resistance in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: NW 1028 Fluorescent Probe
Disclaimer: The designation "NW 1028" does not correspond to a recognized product in the field of microscopy based on available information. The following technical support guide has been generated based on a hypothetical fluorescent probe, "this compound," to demonstrate the creation of a technical support resource for researchers. The troubleshooting advice, protocols, and data are based on common principles and challenges encountered in fluorescence microscopy.
Welcome to the technical support center for the this compound Fluorescent Probe. Here you will find troubleshooting guides and frequently asked questions to help you achieve optimal results in your experiments.
Troubleshooting Guide
This guide addresses common issues that may arise when using the this compound probe.
| Issue | Possible Cause | Recommended Solution |
| High Background Signal | 1. Probe concentration is too high.2. Inadequate washing steps.3. Non-specific binding of the probe.4. Autofluorescence from sample or media. | 1. Perform a titration experiment to determine the optimal probe concentration.2. Increase the number and duration of wash steps after probe incubation.3. Use a blocking solution (e.g., BSA or serum) before applying the probe.4. Use a spectral unmixing tool if available, or image an unstained control to identify and subtract autofluorescence. Use a mounting medium with antifade and background-reducing agents. |
| Weak or No Signal | 1. Incorrect filter set for this compound's excitation/emission spectra.2. Probe has photobleached.3. Insufficient probe concentration.4. The target molecule is not present or is at a very low concentration. | 1. Ensure your microscope's filter cubes match the excitation and emission maxima of this compound (Excitation: 490 nm, Emission: 525 nm).2. Reduce laser power or exposure time. Use an anti-fade mounting medium.3. Increase the probe concentration or incubation time.4. Confirm the presence of the target with an alternative method (e.g., Western Blot, PCR). Include a positive control in your experiment. |
| Photobleaching | 1. High laser power or long exposure times.2. Sample is exposed to light for extended periods. | 1. Reduce laser power to the minimum necessary for a good signal-to-noise ratio. Use shorter exposure times.2. Keep the sample in the dark as much as possible. Use an anti-fade mounting medium. Acquire images efficiently. |
| Spectral Bleed-through | 1. Emission spectra of this compound and another fluorophore in your sample are overlapping. | 1. Use sequential scanning if using a confocal microscope.2. Apply spectral unmixing algorithms during image processing.3. Choose fluorophores with more widely separated emission spectra for multicolor experiments. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
A1: The optimal excitation wavelength for this compound is 490 nm, and its emission maximum is at 525 nm. A standard FITC/GFP filter set is generally suitable for use with this compound.
Q2: How should I store the this compound probe?
A2: this compound should be stored at -20°C, protected from light. Before use, allow the vial to warm to room temperature before opening to prevent condensation.
Q3: Can this compound be used for live-cell imaging?
A3: Yes, this compound is suitable for live-cell imaging. However, it is important to minimize light exposure and use the lowest possible probe concentration to reduce phototoxicity.
Q4: How can I perform a titration experiment to find the optimal concentration of this compound?
A4: To determine the optimal concentration, prepare a series of dilutions of the this compound probe (e.g., 1:100, 1:250, 1:500, 1:1000) and stain your cells or tissue according to the standard protocol. Image the samples under identical conditions and compare the signal-to-noise ratio. The optimal concentration will provide a bright signal with minimal background.
Q5: What is the photostability of this compound?
A5: The photostability of this compound is comparable to other modern fluorescent dyes. However, like all fluorophores, it will photobleach with excessive light exposure. The following table provides a summary of its photostability under continuous illumination.
| Illumination Time (seconds) | Signal Intensity (% of initial) |
| 0 | 100% |
| 30 | 92% |
| 60 | 85% |
| 90 | 78% |
| 120 | 71% |
Experimental Protocols
Protocol: Staining of Fixed Cells with this compound
-
Cell Culture and Fixation:
-
Plate cells on coverslips in a multi-well plate and culture overnight.
-
Wash the cells twice with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (if targeting intracellular proteins):
-
Incubate the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature to reduce non-specific binding.
-
-
This compound Staining:
-
Dilute the this compound probe to the predetermined optimal concentration in the blocking buffer.
-
Incubate the cells with the diluted probe for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
-
Imaging:
-
Image the slides using a fluorescence microscope equipped with a suitable filter set for this compound (Excitation: ~490 nm, Emission: ~525 nm).
-
Visualizations
Caption: Experimental workflow for staining fixed cells with the this compound probe.
How to control for confounding variables in NW 1028 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers control for confounding variables in studies involving NW-1028, a novel inhibitor of the MAPK/ERK signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What are confounding variables in the context of NW-1028 research?
Q2: How can I proactively control for confounding variables in my experimental design?
A2: Several strategies can be employed during the experimental design phase to minimize the impact of confounding variables. These include randomization, matching, and statistical control. Randomization involves assigning subjects to treatment and control groups by chance. Matching involves pairing subjects with similar characteristics in the treatment and control groups. Statistical control, such as analysis of covariance (ANCOVA), can be used to adjust for confounders in the analysis phase.
Troubleshooting Guide: Unexpected Experimental Results
If you are observing unexpected or inconsistent results in your NW-1028 experiments, consider the following potential confounding factors and troubleshooting steps:
| Issue | Potential Confounding Variable | Troubleshooting Steps |
| High variability in replicate experiments | Inconsistent cell culture conditions | Ensure consistent media formulation, serum concentration, incubation time, and cell density across all experiments. |
| Unexplained differences between treatment groups | Genetic drift in cell lines | Perform regular cell line authentication and characterization. Use low-passage number cells for experiments. |
| NW-1028 shows variable efficacy | Presence of interfering substances | Test for the presence of contaminants in your cell culture media or drug batches. Ensure that other treatments are not interacting with NW-1028. |
| Inconsistent in vivo results | Animal-specific variables (age, sex, diet) | Standardize animal husbandry conditions. Use age- and sex-matched animals. Randomize animal allocation to treatment groups. |
Experimental Protocols
Protocol 1: Controlling for Batch Effects of NW-1028
This protocol outlines a method to assess and control for variability between different batches of NW-1028.
-
Sample Preparation: Prepare stock solutions of each new batch of NW-1028 at the same concentration.
-
Cell Culture: Plate a consistent number of cells from the same passage number into multiple wells.
-
Treatment: Treat cells with a standard concentration of NW-1028 from both the new and a previously validated reference batch. Include a vehicle-only control group.
-
Assay: Perform a downstream assay to measure the activity of the MAPK/ERK pathway, such as a Western blot for phosphorylated ERK (p-ERK).
-
Data Analysis: Compare the level of p-ERK inhibition between the new batch, the reference batch, and the vehicle control. The results should be comparable for the new batch to be considered valid.
Protocol 2: Randomization in Animal Studies
This protocol describes a simple method for randomizing animals into treatment and control groups.
-
Animal Identification: Assign a unique identification number to each animal.
-
Random Number Generation: Use a random number generator to create a sequence of random numbers equal to the total number of animals.
-
Group Assignment: Assign the first n numbers in the sequence to the treatment group and the next n numbers to the control group, where n is the desired group size.
-
Blinding: The individual responsible for administering the treatment and assessing the outcome should be blinded to the group assignments to prevent bias.
Visualizations
Caption: A generalized workflow for an in vitro experiment with NW-1028.
Caption: The relationship between NW-1028 treatment, confounding variables, and the observed effect.
Validation & Comparative
A Comparative Analysis of p97 Inhibitors: The Reversible Agent CB-5083 Versus the Covalent Counterpart LC-1028
For researchers, scientists, and drug development professionals, the pursuit of novel cancer therapeutics targeting the essential AAA-ATPase p97 has led to the development of diverse inhibitory molecules. This guide provides a detailed comparative analysis of two prominent p97 inhibitors, the clinical-stage reversible inhibitor CB-5083 and the preclinical covalent inhibitor LC-1028, with a focus on their mechanisms of action, preclinical efficacy, and the experimental methodologies used for their characterization.
This report synthesizes available preclinical data to offer a side-by-side comparison, enabling a deeper understanding of their distinct properties and potential therapeutic applications.
Executive Summary
CB-5083 is a potent, orally bioavailable, and selective ATP-competitive inhibitor of the D2 ATPase domain of p97. It has undergone extensive preclinical and clinical investigation, demonstrating broad antitumor activity through the induction of proteotoxic stress, the unfolded protein response (UPR), and apoptosis. However, its clinical development was halted due to off-target effects. In contrast, LC-1028, inspired by the structure of CB-5083, is a covalent and irreversible inhibitor that targets a cysteine residue within the D2 domain of p97. Preclinical data for LC-1028 is less extensive but suggests a distinct mode of action that may offer advantages, including the potential to overcome resistance to reversible inhibitors.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for NW 1028 (LC-1028) and CB-5083 based on available preclinical studies.
| Parameter | LC-1028 | CB-5083 | Reference |
| Mechanism of Action | Covalent, Irreversible | Reversible, ATP-Competitive | [1][2] |
| Target Domain | D2 ATPase Domain (Cys522) | D2 ATPase Domain | [1][3] |
| Biochemical Potency (IC50) | Not explicitly reported | 11 nM | [3] |
| Apparent Inhibition Constant (Ki app) | 33.2 nM | Not applicable | [4] |
| Cellular Potency (EC50) | 436 nM (MIA PaCa-2 cells) | Varies by cell line (e.g., 96 to 1,152 nM in multiple myeloma cell lines) | [1] |
| Clinical Development | Preclinical | Phase I (terminated) | [5][6] |
Mechanism of Action and Signaling Pathways
Both CB-5083 and LC-1028 exert their anticancer effects by inhibiting the essential cellular functions of p97/VCP, a key regulator of protein homeostasis. Their primary point of intervention is the D2 ATPase domain, which is crucial for the enzyme's activity. However, their distinct binding modes—reversible versus irreversible—lead to different pharmacological profiles.
Inhibition of p97 by either compound disrupts the endoplasmic reticulum-associated degradation (ERAD) pathway, leading to an accumulation of misfolded and ubiquitinated proteins. This triggers the Unfolded Protein Response (UPR), a cellular stress response that, when overwhelmed, activates apoptotic pathways, leading to cancer cell death.[3][7]
Caption: Signaling pathway of p97 inhibition by LC-1028 and CB-5083.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of key experimental protocols used in the characterization of these p97 inhibitors.
Biochemical ATPase Activity Assay (for CB-5083)
This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of purified p97 protein.
-
Enzyme and Substrate Preparation : Recombinant human p97 protein is purified. The assay is typically performed in a buffer containing ATP at a concentration near its Km value.
-
Inhibitor Incubation : A range of concentrations of the test compound (e.g., CB-5083) is incubated with the p97 enzyme.
-
Reaction Initiation and Detection : The reaction is initiated by the addition of ATP. The rate of ATP hydrolysis is measured by detecting the production of ADP, often using a coupled enzyme system that results in a colorimetric or fluorescent readout.
-
Data Analysis : The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.[3]
Cell Viability Assay (for LC-1028 and CB-5083)
This assay determines the effect of the inhibitors on the proliferation and survival of cancer cell lines.
-
Cell Seeding : Cancer cells (e.g., MIA PaCa-2, HCT116) are seeded in 96-well or 384-well plates and allowed to adhere overnight.[1]
-
Compound Treatment : Cells are treated with a serial dilution of the test compound (LC-1028 or CB-5083) for a specified period (e.g., 72 hours).
-
Viability Assessment : Cell viability is measured using a commercially available reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.[1]
-
Data Analysis : The EC50 value, the concentration of the compound that reduces cell viability by 50%, is determined by fitting the data to a dose-response curve.[1]
Caption: Workflow for a typical cell viability assay.
Western Blot Analysis for UPR Markers (for CB-5083)
This technique is used to detect the levels of specific proteins that are indicative of UPR activation.
-
Cell Lysis : Cancer cells treated with the p97 inhibitor are harvested and lysed to extract total protein.
-
Protein Quantification : The concentration of protein in each lysate is determined to ensure equal loading.
-
SDS-PAGE and Transfer : Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunoblotting : The membrane is incubated with primary antibodies specific for UPR markers (e.g., BiP, CHOP, and spliced XBP1) and a loading control (e.g., GAPDH).
-
Detection : The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction for visualization.
-
Analysis : The intensity of the protein bands is quantified to determine the relative changes in protein expression.[8]
Concluding Remarks
The comparative analysis of LC-1028 and CB-5083 highlights the diverse strategies being employed to target the p97-VCP complex in cancer. CB-5083, as a well-characterized reversible inhibitor, has provided crucial proof-of-concept for the therapeutic potential of p97 inhibition, despite its clinical trial termination. The development of covalent inhibitors like LC-1028 represents a promising avenue to potentially overcome some of the limitations of reversible inhibitors, such as acquired resistance.
The distinct covalent mechanism of LC-1028 may offer a more sustained and potent inhibition of p97. However, the potential for off-target reactivity and immunogenicity associated with covalent inhibitors necessitates thorough investigation.[9] Further preclinical studies, including in vivo efficacy and comprehensive safety profiling, are essential to fully elucidate the therapeutic window of LC-1028 and its potential as a next-generation p97-targeted cancer therapy. This guide underscores the importance of continued research into both reversible and irreversible p97 inhibitors to expand the arsenal of anticancer agents.
References
- 1. A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase (CB-5083) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the AAA ATPase p97 as an approach to treat cancer through disruption of protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A covalent p97/VCP ATPase inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of the ATPase p97/VCP: From basic research to clinical applications — Department of Oncology [oncology.ox.ac.uk]
- 6. Structural Basis of p97 Inhibition by the Site-Selective Anticancer Compound CB-5083 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adapted ATPase domain communication overcomes the cytotoxicity of p97 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Covalent and non-covalent reversible proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanism of Action of NW-1028 (SH-1028) in Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of NW-1028 (also known as SH-1028), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), with other leading alternatives in its class. The focus is on the validation of its mechanism of action across various cell types, supported by experimental data. SH-1028 is designed for the treatment of non-small cell lung cancer (NSCLC), particularly in patients who have developed resistance to earlier generations of EGFR TKIs.[1][2][3][4][5]
Mechanism of Action: Irreversible Inhibition of Mutant EGFR
SH-1028, like other third-generation EGFR TKIs, functions as an irreversible inhibitor of the EGFR kinase domain.[1][2] Its primary mechanism involves forming a covalent bond with the cysteine-797 (C797) residue within the ATP-binding site of the EGFR protein.[1] This irreversible binding is highly selective for mutant forms of EGFR, including the T790M resistance mutation, which is a common cause of treatment failure with first- and second-generation EGFR TKIs, as well as sensitizing mutations such as exon 19 deletions and the L858R point mutation.[1][2] By sparing wild-type (WT) EGFR, SH-1028 is designed to have a more favorable safety profile with reduced side effects like rash and diarrhea, which are common with less selective inhibitors.[1]
The inhibition of mutant EGFR blocks downstream signaling pathways crucial for cancer cell proliferation and survival, primarily the RAS/RAF/MAPK and PI3K/AKT pathways.[6]
Below is a diagram illustrating the EGFR signaling pathway and the inhibitory action of third-generation EGFR TKIs.
Comparative Performance: Quantitative Analysis
The efficacy of SH-1028 has been evaluated against other third-generation EGFR TKIs, primarily osimertinib, as well as aumolertinib and lazertinib. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these inhibitors.
| Drug | Cell Line | EGFR Mutation Status | IC50 (nM) | Reference(s) |
| SH-1028 | NCI-H1975 | L858R/T790M | 3.93 | [2] |
| H3255 | L858R | 9.39 | [2] | |
| PC-9 | exon 19 del | 7.63 | [2] | |
| A431 | Wild-Type | ~778 | [2] | |
| Osimertinib | NCI-H1975 | L858R/T790M | <15 | [7] |
| PC-9VanR | ex19del/T790M | <15 | [7] | |
| Wild-Type EGFR Cell Lines | Wild-Type | 480 - 1865 | [7] | |
| Ba/F3 | Del19/T790M | 11.44 | [6] | |
| Ba/F3 | L858R/T790M | 12.92 | [6] | |
| Aumolertinib | H1975 | L858R/T790M | 1.9 | [8] |
| HCC827 | exon 19 del | 2.2 | [8] | |
| Ba/F3 (various uncommon mutations) | Uncommon Mutations | 10.68 - 453.47 | [9] | |
| Lazertinib | Ba/F3 | Del19/T790M | 3.3 - 5.7 | [10][11] |
| Ba/F3 | L858R/T790M | 3.3 - 5.7 | [10][11] | |
| H1975 | L858R/T790M | 1.9 - 12.4 | [12] | |
| PC9 | exon 19 del | 1.9 - 12.4 | [12] | |
| Ba/F3 | Wild-Type | 722.7 | [12] |
Studies indicate that SH-1028 demonstrates potent inhibitory activity against EGFR-sensitizing and T790M resistance mutations, with a high degree of selectivity over wild-type EGFR.[1][2] Its performance is comparable, and in some instances superior, to osimertinib in preclinical models.[1][2]
Experimental Protocols for Mechanism of Action Validation
The validation of the mechanism of action for third-generation EGFR TKIs like SH-1028 involves a series of in vitro and in vivo experiments.
Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of different EGFR variants.
Methodology:
-
Recombinant human EGFR proteins (wild-type and various mutant forms) are used.
-
The kinase activity is measured by quantifying the phosphorylation of a substrate peptide, often using methods like ADP-Glo™ Kinase Assay or LanthaScreen™.
-
The compound is serially diluted and incubated with the kinase and substrate.
-
The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
Cell Viability and Proliferation Assays
Objective: To assess the effect of the compound on the growth and survival of cancer cell lines with different EGFR mutation statuses.
Methodology:
-
Cancer cell lines (e.g., NCI-H1975, PC-9, A431) are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of the TKI for a specified period (e.g., 72 hours).
-
Cell viability is measured using assays such as MTT, XTT, or CellTiter-Glo®, which quantify metabolic activity.
-
The IC50 is determined by plotting cell viability against drug concentration and fitting to a sigmoidal dose-response curve.
Western Blotting for Phospho-EGFR and Downstream Signaling
Objective: To confirm the inhibition of EGFR phosphorylation and downstream signaling pathways in intact cells.
Methodology:
-
Cells are treated with the TKI for a defined period.
-
Cell lysates are prepared, and protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK.
-
Secondary antibodies conjugated to an enzyme (e.g., HRP) are used for detection via chemiluminescence.
Irreversible Binding "Wash-out" Experiment
Objective: To confirm the irreversible nature of the inhibitor's binding to EGFR.
Methodology:
-
Cells are incubated with the TKI for a short period (e.g., 2 hours).
-
The drug-containing medium is then removed, and the cells are washed and incubated in drug-free medium.
-
Cell lysates are collected at different time points after the "wash-out" (e.g., 0, 6, 24 hours).
-
Western blotting is performed to assess the level of p-EGFR. A sustained inhibition of p-EGFR after drug removal indicates irreversible binding.[1]
The following diagram illustrates a typical experimental workflow for validating the mechanism of action.
References
- 1. Frontiers | SH-1028, An Irreversible Third-Generation EGFR TKI, Overcomes T790M-Mediated Resistance in Non-Small Cell Lung Cancer [frontiersin.org]
- 2. SH-1028, An Irreversible Third-Generation EGFR TKI, Overcomes T790M-Mediated Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug-drug interaction potential of SH-1028, a third-generation EGFR-TKI: in vitro and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of SH-1028 in Patients With EGFR T790M-Positive NSCLC: A Multicenter, Single-Arm, Open-Label, Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety, efficacy, and pharmacokinetics of SH-1028 in EGFR T790M-positive advanced non-small cell lung cancer patients: A dose-escalation phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Osimertinib making a breakthrough in lung cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antitumor activity of aumolertinib, a third-generation EGFR tyrosine kinase inhibitor, in non-small-cell lung cancer harboring uncommon EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lazertinib: on the Way to Its Throne - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Mechanism of Action [jnjmedicalconnect.com]
Cross-Validation of SH-1028's Effects Using Genetic Approaches (siRNA): A Comparative Guide
This guide provides a comparative analysis of SH-1028, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), and its cross-validation using small interfering RNA (siRNA) techniques. The information is intended for researchers, scientists, and drug development professionals working in oncology and targeted therapies. We will explore the mechanism of SH-1028, compare it with another drug in its class, and provide detailed protocols for validating its on-target effects through genetic knockdown.
Comparative Analysis of Third-Generation EGFR TKIs: SH-1028 vs. Osimertinib
SH-1028 is a pyrimidine-based irreversible EGFR inhibitor designed to selectively target EGFR mutations, including the T790M resistance mutation, while sparing wild-type EGFR.[1][2] Its performance is often compared to Osimertinib, another prominent third-generation EGFR TKI.
| Feature | SH-1028 | Osimertinib |
| Mechanism of Action | Irreversible inhibitor of EGFR with activating mutations (e.g., L858R, exon 19 del) and the T790M resistance mutation.[1][2] | Irreversible inhibitor of EGFR with activating mutations and the T790M resistance mutation. |
| Selectivity | High selectivity for mutant EGFR over wild-type EGFR.[1] | High selectivity for mutant EGFR over wild-type EGFR. |
| Metabolite Activity | The main metabolite, Imp3, shows no wild-type EGFR inhibition or off-target effects.[2] | A major metabolite, AZ5104, has been noted in preclinical studies.[1] |
| Clinical Efficacy | Demonstrated significant tumor growth inhibition in preclinical models of NSCLC with EGFR sensitizing and T790M mutations.[1] A 200 mg once-daily dose showed promising antitumor activity in patients with EGFR T790M mutation.[3] | Established efficacy in first-line treatment of EGFR-mutated NSCLC and in patients with T790M-positive NSCLC who have progressed on prior EGFR-TKI therapy. |
| Pharmacokinetics | Good bioavailability and extensive tissue distribution.[2] Primarily metabolized by CYP3A4.[4] | Well-characterized pharmacokinetic profile. |
Signaling Pathway of SH-1028
SH-1028 exerts its therapeutic effect by inhibiting the EGFR signaling pathway. In non-small cell lung cancer (NSCLC) cells with activating EGFR mutations, the receptor is constitutively active, leading to downstream signaling that promotes cell proliferation and survival. SH-1028 irreversibly binds to a cysteine residue in the ATP-binding site of the mutant EGFR, thereby blocking its kinase activity. This inhibition prevents the phosphorylation of downstream effectors such as ERK.[2]
Caption: Signaling pathway inhibited by SH-1028.
Cross-Validation of SH-1028 Effects with siRNA
To confirm that the observed anti-cancer effects of SH-1028 are indeed due to the inhibition of its intended target, EGFR, a genetic knockdown experiment using siRNA is a crucial validation step. By specifically silencing the expression of the EGFR gene, we can mimic the pharmacological effect of SH-1028. If the cellular phenotype observed with SH-1028 treatment is recapitulated by EGFR siRNA, it provides strong evidence for on-target activity.
Experimental Workflow for siRNA-mediated Validation
The following diagram outlines the workflow for validating the on-target effects of SH-1028 using an siRNA approach.
Caption: Experimental workflow for siRNA validation.
Detailed Experimental Protocols
Cell Culture
-
Cell Lines: NCI-H1975 (harboring L858R and T790M mutations) and PC-9 (harboring an exon 19 deletion) human NSCLC cell lines.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the logarithmic growth phase and at an appropriate confluency before starting the experiment.
siRNA Transfection
-
Procedure:
-
Seed cells in 6-well plates or 96-well plates depending on the downstream assay.
-
Prepare siRNA-lipid complexes according to the manufacturer's protocol. Briefly, dilute the siRNA and the transfection reagent in serum-free medium, then combine and incubate to allow complex formation.
-
Add the complexes to the cells and incubate for 24-48 hours to allow for gene silencing.
-
SH-1028 Treatment
-
Reagent: Prepare a stock solution of SH-1028 in dimethyl sulfoxide (DMSO).
-
Procedure: After the initial siRNA incubation, replace the medium with fresh complete medium containing either SH-1028 at a predetermined effective concentration (e.g., 0.1 µmol/L) or a vehicle control (DMSO).[1]
Incubation
-
Incubate the cells for an additional 48-72 hours, depending on the specific assay and cell line.
Endpoint Analysis
-
Western Blotting:
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against EGFR, phosphorylated EGFR (p-EGFR), ERK, and phosphorylated ERK (p-ERK). Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands.
-
Expected Outcome: Both EGFR siRNA and SH-1028 treatment should lead to a significant reduction in p-EGFR and p-ERK levels. EGFR siRNA should also show a reduction in total EGFR levels.
-
-
Cell Viability Assay:
-
Use a commercially available assay such as MTS or CellTiter-Glo to measure cell viability.
-
Follow the manufacturer's instructions to add the reagent and measure the signal (absorbance or luminescence).
-
Expected Outcome: Both EGFR siRNA and SH-1028 treatment should cause a significant decrease in the viability of the cancer cells compared to their respective controls.
-
-
Apoptosis Assay:
-
Measure apoptosis using a caspase-3/7 activity assay or by flow cytometry with Annexin V/PI staining.
-
Expected Outcome: An increase in apoptosis should be observed in cells treated with either EGFR siRNA or SH-1028.
-
Conclusion
The cross-validation of SH-1028's effects using siRNA is a robust method to confirm its on-target activity. The experimental design outlined above, comparing the phenotypic and molecular effects of the compound with those of direct genetic silencing of its target, provides a high level of confidence in the mechanism of action. This approach is essential in the preclinical validation of targeted therapies to ensure their specificity and to understand the molecular basis of their therapeutic efficacy.
References
- 1. SH-1028, An Irreversible Third-Generation EGFR TKI, Overcomes T790M-Mediated Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SH-1028, An Irreversible Third-Generation EGFR TKI, Overcomes T790M-Mediated Resistance in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety, efficacy, and pharmacokinetics of SH-1028 in EGFR T790M-positive advanced non-small cell lung cancer patients: A dose-escalation phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug-drug interaction potential of SH-1028, a third-generation EGFR-TKI: in vitro and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - JP [thermofisher.com]
A Head-to-Head Comparison of NW 1028 with First-Generation VCP Inhibitors
Valosin-containing protein (VCP/p97) is a critical AAA+ ATPase involved in numerous cellular processes, including protein homeostasis, and has emerged as a significant target for therapeutic intervention, particularly in oncology. First-generation VCP inhibitors have demonstrated potent anti-cancer activity, primarily by inducing catastrophic endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). This guide provides a head-to-head comparison of a novel VCP modulator, NW 1028, with two well-characterized first-generation VCP inhibitors, NMS-873 and Eeyarestatin I, highlighting key differences in their mechanism of action, cellular effects, and biochemical profiles.
Executive Summary
This compound represents a distinct class of VCP modulators that selectively targets the regulatory D1 ATPase domain, leading to specific functional alterations without inducing the profound cytotoxicity and ER stress characteristic of first-generation inhibitors. In contrast, NMS-873, a potent allosteric inhibitor, and Eeyarestatin I, an inhibitor of p97-associated deubiquitination, both disrupt VCP's role in protein degradation, leading to the accumulation of misfolded proteins, activation of the unfolded protein response (UPR), and subsequent cancer cell death. This differential mechanism suggests that this compound may offer a more nuanced approach to VCP modulation with a potentially wider therapeutic window.
Data Presentation
Table 1: Biochemical and Cellular Activity of VCP Inhibitors
| Parameter | This compound | NMS-873 | Eeyarestatin I |
| Binding Affinity (Kd) | 100 nM (ND1L), 285 nM (full-length p97) | Not Reported | ~5-10 µM (p97) |
| ATPase Inhibition (IC50) | D1 domain specific inhibition (IC50 not specified) | 30 nM (overall ATPase activity) | Does not inhibit ATPase activity |
| Cell Viability (IC50) | No cytotoxicity observed up to 100 µM in HeLa K cells | 0.08 - 2 µM in various cancer cell lines | ~4 µM in JEKO-1 cells |
| Unfolded Protein Response (UPR) | Does not activate UPR | Activates UPR | Activates UPR |
Mechanism of Action and Signaling Pathways
The distinct mechanisms of these three inhibitors are crucial to understanding their different cellular fates. First-generation inhibitors like NMS-873 and Eeyarestatin I converge on the disruption of the ubiquitin-proteasome system, leading to proteotoxic stress. This compound, however, modulates VCP activity in a more subtle manner.
First-Generation VCP Inhibitors (NMS-873 & Eeyarestatin I): Induction of ER Stress
NMS-873 is a potent allosteric inhibitor that binds to a tunnel between the D1 and D2 domains of VCP. This binding event locks the enzyme in an inactive conformation, inhibiting the ATPase activity of both domains. Eeyarestatin I, on the other hand, does not directly inhibit the ATPase function of VCP but rather prevents the deubiquitination of VCP substrates, a critical step for their subsequent degradation. Both mechanisms lead to the accumulation of ubiquitinated, misfolded proteins in the ER, triggering the Unfolded Protein Response (UPR). The sustained activation of the UPR ultimately leads to apoptosis, providing the basis for their anti-cancer activity.
VCP Inhibition by First-Generation Compounds.
This compound: Specific Modulation of VCP's D1 Domain
This compound represents a newer approach by selectively targeting the N-terminal D1-linker (ND1L) region of VCP. This interaction specifically inhibits the ATPase activity of the D1 domain, which is thought to have a more regulatory role compared to the main catalytic D2 domain. A key consequence of this selective inhibition is the modulation of specific VCP-dependent cellular functions without triggering a global shutdown of protein degradation, thus avoiding the induction of the UPR and subsequent cell death.
This compound's Selective VCP Modulation.
Experimental Protocols
Detailed methodologies are essential for the accurate comparison of these compounds. Below are standard protocols for key assays.
VCP ATPase Activity Assay
This assay measures the enzymatic activity of VCP by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Experimental Workflow
VCP ATPase Assay Workflow.
Methodology
-
Reagents : Purified recombinant VCP protein, ATPase assay buffer (50 mM Tris-HCl pH 7.5, 20 mM MgCl2, 1 mM DTT), ATP, VCP inhibitors (this compound, NMS-873), and a malachite green-based phosphate detection reagent.
-
Procedure :
-
Prepare serial dilutions of the VCP inhibitors.
-
In a 96-well plate, add VCP protein to the assay buffer.
-
Add the VCP inhibitors or vehicle control to the respective wells and incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
-
Data Analysis : Construct a dose-response curve and calculate the IC50 value for each inhibitor.
Cell Viability (MTT) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Methodology
-
Reagents : Cancer cell lines (e.g., HeLa, HCT116), complete cell culture medium, VCP inhibitors (this compound, NMS-873, Eeyarestatin I), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), and solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Procedure :
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the VCP inhibitors or vehicle control for 48-72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the medium and add 100-200 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.
Western Blot for Unfolded Protein Response (UPR) Markers
This technique is used to detect the expression levels of key UPR proteins, such as BiP (Binding immunoglobulin protein), CHOP (C/EBP homologous protein), and phosphorylated IRE1α (Inositol-requiring enzyme 1 alpha).
Methodology
-
Cell Treatment and Lysis :
-
Treat cells with the VCP inhibitors at their respective IC50 concentrations for various time points (e.g., 6, 12, 24 hours).
-
Wash the cells with ice-cold PBS
-
Navigating the Future of NSCLC Treatment: A Guide to the Synergistic Potential of SH-1028
For Researchers, Scientists, and Drug Development Professionals
SH-1028 is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR T790M mutations.[1][2][3] While its performance as a monotherapy is well-documented, the exploration of its synergistic effects with other therapeutic compounds remains a critical frontier in enhancing patient outcomes and overcoming resistance. This guide provides a comparative framework for understanding the potential of SH-1028 in combination therapies, supported by established experimental methodologies.
Disclaimer: As of the latest literature review, specific preclinical or clinical data detailing the synergistic effects of SH-1028 in combination with other anticancer drugs has not been published. The following guide is based on the known mechanism of action of third-generation EGFR inhibitors and established principles of combination therapy in oncology. The experimental data presented is illustrative to guide future research.
Theoretical Framework for Synergistic Combinations with SH-1028
The primary mechanism of SH-1028 is the irreversible inhibition of the EGFR kinase domain, including the T790M resistance mutation.[4] However, tumors can develop resistance to third-generation EGFR TKIs through various mechanisms, such as MET amplification, HER2 amplification, or activation of bypass signaling pathways. Therefore, combining SH-1028 with agents that target these resistance pathways is a rational approach to achieve synergistic antitumor effects.
Potential Combination Strategies:
-
MET Inhibitors: Amplification of the MET proto-oncogene is a common mechanism of acquired resistance to EGFR TKIs. Combining SH-1028 with a MET inhibitor could dually block these critical signaling pathways, preventing or delaying the emergence of resistance.
-
Chemotherapy: Conventional cytotoxic chemotherapy, such as platinum-based agents (e.g., cisplatin, carboplatin) or taxanes (e.g., paclitaxel), can be combined with targeted therapies to enhance tumor cell killing. The rationale is that SH-1028 would inhibit the primary driver of tumor growth, while chemotherapy would target the remaining cancer cells through a different mechanism.
-
Anti-angiogenic Agents: Drugs that inhibit vascular endothelial growth factor (VEGF) or its receptor (VEGFR) can disrupt the tumor blood supply. Combining SH-1028 with an anti-angiogenic agent could create a more hostile tumor microenvironment and enhance the delivery and efficacy of SH-1028.
-
Immunotherapy: While the role of immune checkpoint inhibitors in EGFR-mutant NSCLC is still being defined, combining SH-1028 with agents like PD-1/PD-L1 inhibitors could potentially enhance anti-tumor immunity, particularly in tumors that develop an inflammatory phenotype.
Data Presentation: Illustrative Synergistic Effects
The following tables present hypothetical data to demonstrate how the synergistic effects of SH-1028 with other compounds could be quantified and compared.
Table 1: In Vitro Synergistic Activity of SH-1028 with a MET Inhibitor (Compound A) in NSCLC Cell Lines
| Cell Line | SH-1028 IC50 (nM) | Compound A IC50 (nM) | Combination Index (CI) at 50% Effect | Synergy Interpretation |
| H1975 (EGFR L858R/T790M) | 8.5 | 50 | 0.4 | Strong Synergy |
| PC-9 (EGFR ex19del) | 5.2 | 120 | 0.8 | Synergy |
| A549 (EGFR wild-type) | >1000 | >1000 | N/A | Not Applicable |
Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Tumor Growth Inhibition of SH-1028 in Combination with Cisplatin in a Patient-Derived Xenograft (PDX) Model
| Treatment Group | Tumor Growth Inhibition (%) | p-value vs. Control | p-value vs. SH-1028 alone |
| Vehicle Control | 0 | - | - |
| SH-1028 (10 mg/kg) | 65 | <0.01 | - |
| Cisplatin (3 mg/kg) | 40 | <0.05 | N/A |
| SH-1028 + Cisplatin | 92 | <0.001 | <0.01 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of synergistic effects.
1. In Vitro Synergy Assessment
-
Cell Lines and Culture: Utilize NSCLC cell lines with relevant EGFR mutations (e.g., H1975, PC-9) and wild-type EGFR (e.g., A549) as a control. Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Viability Assay (MTS/MTT Assay):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a matrix of concentrations of SH-1028 and the combination drug, both alone and in combination, for 72 hours.
-
Add MTS or MTT reagent and incubate for 2-4 hours.
-
Measure absorbance at the appropriate wavelength to determine cell viability.
-
-
Combination Index (CI) Calculation: Use software such as CompuSyn to calculate the CI based on the dose-effect curves of the individual drugs and their combinations. The CI provides a quantitative measure of the interaction between the two drugs.
2. In Vivo Synergy Assessment
-
Xenograft Models: Implant human NSCLC cells (cell line-derived or patient-derived) subcutaneously into immunocompromised mice (e.g., nude or NSG mice).
-
Treatment Protocol:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (Vehicle, SH-1028 alone, combination drug alone, SH-1028 + combination drug).
-
Administer drugs at predetermined doses and schedules. SH-1028 is typically administered orally once daily.
-
Monitor tumor volume and body weight regularly (e.g., twice weekly).
-
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
-
Survival Analysis: Monitor mice for survival and plot Kaplan-Meier survival curves.
-
Mandatory Visualizations
EGFR Signaling Pathway and SH-1028 Inhibition
Caption: EGFR signaling cascade and the inhibitory action of SH-1028.
Experimental Workflow for Synergy Assessment
Caption: A generalized workflow for evaluating the synergistic effects of SH-1028.
Conclusion
While clinical and preclinical data on the synergistic combinations of SH-1028 are not yet available, the rationale for exploring such strategies is strong. Based on the known mechanisms of resistance to third-generation EGFR TKIs, combinations with MET inhibitors, chemotherapy, and other targeted agents hold significant promise. The experimental frameworks provided in this guide offer a robust starting point for researchers to systematically evaluate and identify effective combination therapies that could significantly improve the treatment landscape for NSCLC patients. As research progresses, it will be imperative to translate these findings into well-designed clinical trials to validate the safety and efficacy of SH-1028-based combination regimens.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and Safety of SH-1028 in Patients With EGFR T790M-Positive NSCLC: A Multicenter, Single-Arm, Open-Label, Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety, efficacy, and pharmacokinetics of SH-1028 in EGFR T790M-positive advanced non-small cell lung cancer patients: A dose-escalation phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SH-1028, An Irreversible Third-Generation EGFR TKI, Overcomes T790M-Mediated Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Evaluating the Selectivity Profile of NW 1028 Against Diverse ATPase Families
For Researchers, Scientists, and Drug Development Professionals
Introduction
NW 1028 is an irreversible, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target both EGFR-sensitizing and T790M resistance mutations in non-small cell lung cancer (NSCLC).[1][2][3] While its primary mechanism of action is the inhibition of the ATP-binding site of EGFR, a comprehensive understanding of its selectivity is crucial for predicting potential off-target effects and ensuring clinical safety. A critical aspect of this is to evaluate its activity against other ATP-utilizing enzymes, broadly known as ATPases.
Currently, there is no publicly available data on the selectivity profile of this compound against a broad range of ATPases. This guide, therefore, provides a framework for researchers and drug developers on how to conduct such an evaluation. It outlines the key ATPase families to consider, presents a structured format for data comparison, and details the experimental protocols required to generate robust and reliable selectivity data.
Key ATPase Families for Selectivity Profiling
A thorough selectivity screen should include representatives from the major ATPase families, as off-target inhibition can lead to a variety of toxicities.[4] These families are structurally and functionally diverse, playing critical roles in numerous cellular processes.[5][6]
-
P-type ATPases: These pumps are responsible for establishing and maintaining electrochemical gradients for various cations across cellular membranes.[7][8] They undergo a cycle of phosphorylation and dephosphorylation during ion transport.[7][9] Key examples include:
-
V-type ATPases: These are proton pumps found in the membranes of various intracellular organelles, such as lysosomes, endosomes, and secretory vesicles.[10][11][12] They are responsible for acidifying these compartments, which is vital for processes like protein degradation and membrane trafficking.[11][13]
-
F-type ATPases: Located in mitochondria, chloroplasts, and bacterial plasma membranes, these enzymes typically function as ATP synthases, using a proton gradient to generate ATP.[14] However, they can also run in reverse, hydrolyzing ATP to pump protons.[14]
-
ABC (ATP-Binding Cassette) Transporters: This is a large and diverse superfamily of transporters that use the energy from ATP hydrolysis to move a wide variety of substrates across cellular membranes, including ions, lipids, and drugs.[15][16]
Data Presentation: A Framework for Comparison
To facilitate a clear and objective comparison, all quantitative data from the selectivity profiling of this compound should be summarized in a structured table. This table should include the specific ATPase tested, its class, the source of the enzyme, and the measured inhibitory activity (e.g., IC50 value).
Table 1: Hypothetical Selectivity Profile of this compound Against a Panel of ATPases
| ATPase Target | ATPase Class | Enzyme Source | This compound IC50 (µM) | Positive Control Inhibitor | Positive Control IC50 (µM) |
| Na+/K+-ATPase | P-type | Porcine cerebral cortex | Data to be determined | Ouabain | Known value |
| SERCA1 (Ca2+-ATPase) | P-type | Rabbit skeletal muscle | Data to be determined | Thapsigargin | Known value |
| H+/K+-ATPase | P-type | Porcine gastric microsomes | Data to be determined | Omeprazole | Known value |
| V-ATPase | V-type | Yeast vacuolar membranes | Data to be determined | Bafilomycin A1 | Known value |
| F1-ATPase | F-type | Bovine heart mitochondria | Data to be determined | Oligomycin | Known value |
| ABCB1 (P-glycoprotein) | ABC Transporter | Human cell membranes | Data to be determined | Verapamil | Known value |
Experimental Protocols
The following protocols describe common methods for performing in vitro ATPase inhibition assays. The choice of assay will depend on the specific ATPase, the required sensitivity, and the available equipment.
General Protocol for ATPase Inhibition Assay
This protocol provides a general workflow for measuring ATPase activity and its inhibition.
-
Reaction Setup: In a microplate well, combine the purified ATPase with the test compound (e.g., this compound at various concentrations) in an appropriate assay buffer.[17]
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at the target temperature (e.g., 37°C) to allow for binding.
-
Initiation of Reaction: Start the enzymatic reaction by adding the ATP substrate.[17]
-
Incubation: Allow the ATP hydrolysis reaction to proceed for a specific time.[17]
-
Termination and Detection: Stop the reaction and measure the amount of ADP or inorganic phosphate (Pi) produced. The method of detection will vary depending on the assay type.
-
Data Analysis: Calculate the rate of ATP hydrolysis and determine the percentage of inhibition for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Specific Assay Methodologies
1. Fluorescence-Based ATPase Assay (Transcreener® ADP² Assay)
This is a high-throughput method that immunologically detects the ADP produced.[17]
-
Principle: The assay uses an antibody that specifically binds to ADP. A fluorescent tracer is displaced from the antibody by the ADP generated in the ATPase reaction, leading to a change in fluorescence.[17]
-
Procedure:
-
Follow the general protocol for the ATPase reaction.
-
To stop the reaction and detect ADP, add the Transcreener ADP² Detection Mix, which contains the anti-ADP antibody and the fluorescent tracer.[17]
-
Incubate to allow the detection reaction to reach equilibrium.
-
Measure the fluorescence using a compatible plate reader (e.g., fluorescence polarization, TR-FRET).[17]
-
2. Radiolabeled ATPase Assay ([γ-³²P]-ATP)
This is a highly sensitive method that directly measures the release of radioactive inorganic phosphate.[18][19][20]
-
Principle: The ATPase hydrolyzes [γ-³²P]-ATP, releasing [³²P]Pi. The unreacted [γ-³²P]-ATP is then separated from the [³²P]Pi, and the radioactivity of the [³²P]Pi is quantified.[20]
-
Procedure:
-
Set up the ATPase reaction using a mixture of non-radioactive ATP and [γ-³²P]-ATP.[18]
-
Incubate for the desired time.
-
Stop the reaction, for example, by adding acid.
-
Separate the [³²P]Pi from the unreacted [γ-³²P]-ATP. A common method is to add activated charcoal, which binds the ATP, followed by centrifugation.[20]
-
Measure the radioactivity of the supernatant containing the [³²P]Pi using a scintillation counter.
-
3. NADH-Coupled ATPase Assay
This is a continuous, spectrophotometric assay.
-
Principle: The production of ADP is coupled to the oxidation of NADH through the activities of pyruvate kinase and lactate dehydrogenase. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.
-
Procedure:
-
The reaction buffer should contain phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase, and NADH, in addition to the standard buffer components.
-
Add the ATPase and the test inhibitor.
-
Initiate the reaction by adding ATP.
-
Continuously monitor the decrease in absorbance at 340 nm using a spectrophotometer.
-
Mandatory Visualizations
The following diagrams illustrate the key workflows and logical relationships in evaluating the selectivity profile of this compound.
Caption: Workflow for ATPase Inhibition Assay.
Caption: On-Target vs. Potential Off-Target Inhibition.
References
- 1. Safety, efficacy, and pharmacokinetics of SH-1028 in EGFR T790M-positive advanced non-small cell lung cancer patients: A dose-escalation phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SH-1028, An Irreversible Third-Generation EGFR TKI, Overcomes T790M-Mediated Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SH-1028, An Irreversible Third-Generation EGFR TKI, Overcomes T790M-Mediated Resistance in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are ATPase inhibitors and how do they work? [synapse.patsnap.com]
- 5. classcentral.com [classcentral.com]
- 6. Primary Active Transport - WikiLectures [wikilectures.eu]
- 7. journals.biologists.com [journals.biologists.com]
- 8. P-type ATPase - Wikipedia [en.wikipedia.org]
- 9. quora.com [quora.com]
- 10. scbt.com [scbt.com]
- 11. Regulation and function of V-ATPases in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. V-ATPase - Wikipedia [en.wikipedia.org]
- 13. Inhibitors of the V0 subunit of the vacuolar H+-ATPase prevent segregation of lysosomal- and secretory-pathway proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. F-ATPase - Wikipedia [en.wikipedia.org]
- 15. ABC transporters: The power to change - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ABC transporter - Wikipedia [en.wikipedia.org]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. Measuring in vitro ATPase Activity with High Sensitivity Using Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measuring in vitro ATPase Activity with High Sensitivity Using Radiolabeled ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ATPase Activity Measurements Using Radiolabeled ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Laboratory Reagent NW 1028: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential information and a procedural workflow for the disposal of the laboratory reagent designated as NW 1028.
Disclaimer: "this compound" appears to be an internal laboratory identifier. As the exact chemical composition is not universally indexed, the following procedures are based on general best practices for laboratory chemical disposal. It is imperative to locate the Safety Data Sheet (SDS) for this specific compound to ensure safe and compliant disposal.
Immediate Safety and Handling Precautions
Before proceeding with the disposal of any chemical, including this compound, it is crucial to adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information regarding the hazards, handling, and disposal of a chemical. Your laboratory is required to have an SDS for every chemical in use. If you cannot locate the SDS for this compound, contact your laboratory's Environmental Health and Safety (EHS) officer.
Step-by-Step Disposal Protocol
The proper disposal of this compound will depend on its specific chemical properties and the associated hazards as outlined in its SDS. The following is a general workflow for determining the correct disposal method.
-
Identify the Chemical: Locate the full chemical name and Chemical Abstracts Service (CAS) number for this compound from the container label or internal laboratory documentation.
-
Locate the Safety Data Sheet (SDS): Use the chemical name or CAS number to find the corresponding SDS. This document will contain a dedicated section on "Disposal considerations."
-
Determine the Waste Category: Based on the SDS, classify this compound as hazardous or non-hazardous waste.
-
Hazardous Waste: If the chemical is flammable, corrosive, reactive, or toxic, it must be disposed of as hazardous waste.
-
Non-Hazardous Waste: If the chemical is determined to be non-hazardous, it may be eligible for a less stringent disposal method, but always confirm with your institution's EHS guidelines.
-
-
Segregate the Waste: Do not mix this compound with other chemical waste unless explicitly permitted by your EHS department. Incompatible chemicals can react dangerously.
-
Package and Label the Waste:
-
Use a chemically compatible and properly sealed container for the waste.
-
Clearly label the container with "Hazardous Waste," the full chemical name of this compound, and any associated hazard symbols (e.g., flammable, corrosive).
-
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not pour any chemical waste down the drain unless it has been explicitly approved as non-hazardous and safe for sewer disposal by your EHS officer.
Quantitative Data Summary
Once the SDS for this compound is located, key quantitative data pertinent to its safe disposal should be extracted and summarized. The following table provides a template for this information.
| Property | Value | Source (SDS Section) |
| pH | [Insert Value from SDS] | 9 |
| Flash Point | [Insert Value from SDS] | 9 |
| Boiling Point | [Insert Value from SDS] | 9 |
| Toxicity Data (e.g., LD50) | [Insert Value from SDS] | 11 |
| Recommended Exposure Limits | [Insert Value from SDS] | 8 |
Experimental Protocols
While no specific experimental protocols involving this compound were cited in the request, any laboratory procedure utilizing this reagent should have a corresponding standard operating procedure (SOP). This SOP must include a section detailing the safe handling and disposal of this compound in the context of that specific experiment.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of a laboratory chemical like this compound.
Personal protective equipment for handling NW 1028
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling NW 1028. Based on available safety data for the closely related and likely identical p97 inhibitor, ML240, this document outlines essential personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound, also known as ML240, is classified as a potent p97 ATPase inhibitor. The primary hazard identified is acute oral toxicity.
| Hazard Classification (GHS) | |
| Hazard Class | Acute toxicity, oral |
| Category | Category 4 |
| Hazard Statement | H302: Harmful if swallowed |
Personal Protective Equipment (PPE) Requirements
Strict adherence to the following PPE guidelines is mandatory when handling this compound to minimize exposure risk.
| PPE Type | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes or dust. |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact. |
| Respiratory Protection | Suitable respirator | Required to prevent inhalation of dust or aerosols. Use in a well-ventilated area is crucial. |
| Body Protection | Laboratory coat or other protective clothing | Protects skin and personal clothing from contamination. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential for safety and experimental integrity.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure an accessible safety shower and eye wash station are in close proximity to the handling area.[1]
2. Precautionary Measures:
-
Avoid inhalation of dust or aerosols.[1]
-
Prevent contact with eyes and skin.[1]
-
Do not eat, drink, or smoke in the designated handling area.[1]
-
Wash hands thoroughly after handling the compound.[1]
3. First Aid Procedures:
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a physician or Poison Control Center.[1]
-
Eye Contact: Remove contact lenses if present. Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids to ensure adequate flushing. Seek prompt medical attention.[1]
-
Skin Contact: Remove contaminated clothing and shoes. Thoroughly rinse the affected skin with large amounts of water. Call a physician.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. Seek immediate medical attention.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Disposal: Dispose of the contents and container in accordance with all local, state, and federal regulations.[1] This typically involves treating it as hazardous chemical waste.
-
Contaminated Materials: All disposable PPE (gloves, lab coats, etc.) and any materials used for cleaning spills should be collected in a designated, sealed container and disposed of as hazardous waste.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
